molecular formula C35H34N4O8 B074044 Hexyl heptanoate CAS No. 1119-06-8

Hexyl heptanoate

Cat. No.: B074044
CAS No.: 1119-06-8
M. Wt: 638.7 g/mol
InChI Key: IFOGOHVJHKKYCT-UHFFFAOYSA-N
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Description

Hexyl heptanoate is a synthetic ester compound of significant interest in various research fields, particularly due to its role as a flavor and fragrance ingredient. This compound is characterized by its fruity, wine-like odor with green, fatty undertones, making it a valuable subject of study in the analysis and reconstitution of natural aromas, as well as in the development of novel synthetic flavor compositions for the food and beverage industry. In material science, this compound serves as a model compound for investigating the properties of ester-based plasticizers and their interactions with polymer matrices, or as a standard in chromatographic analysis and solvent efficiency studies. Its mechanism of action in olfactory and gustatory research is tied to its molecular structure, which allows for specific interactions with olfactory and taste receptors, providing insights into structure-activity relationships (SAR) of ester molecules. Researchers utilize this high-purity compound to calibrate analytical instruments, study metabolic pathways in microorganisms, and develop sustainable biocatalytic production methods. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic purposes or any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1119-06-8

Molecular Formula

C35H34N4O8

Molecular Weight

638.7 g/mol

IUPAC Name

hexyl heptanoate

InChI

InChI=1S/C13H26O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h3-12H2,1-2H3

InChI Key

IFOGOHVJHKKYCT-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)OCCCCCC

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2C=C[C@H](O[C@@H]2CO/N=C\3/[C@H]4CCN5C(=O)N(C(=O)N5[C@H]4[C@@H]([C@H]6[C@@H]3O6)O)C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

COC1=CC=C(C=C1)OC2C=CC(OC2CON=C3C4CCN5C(=O)N(C(=O)N5C4C(C6C3O6)O)C7=CC=CC=C7)C8=CC=CC=C8

density

0.860-0.865 (20°)

Other CAS No.

1119-06-8

physical_description

Liquid;  Herbaceous aroma

solubility

Insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Foundational & Exploratory

Hexyl Heptanoate (CAS 1119-06-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Abstract

This technical guide provides a detailed overview of hexyl heptanoate (CAS number 1119-06-8), a fatty acid ester recognized for its characteristic fruity and herbaceous aroma. This document consolidates essential physicochemical data, safety information, and established analytical methodologies. Detailed experimental protocols for its synthesis via Fischer esterification and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are provided to support researchers and professionals in the fields of chemistry, food science, and fragrance development. All quantitative data is presented in structured tables for ease of reference and comparison.

Chemical Identification and Physicochemical Properties

This compound, also known as hexyl enanthate, is the ester formed from the condensation of heptanoic acid and hexan-1-ol.[1] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number1119-06-8[1]
IUPAC NameThis compound[1]
Molecular FormulaC₁₃H₂₆O₂[1]
InChIInChI=1S/C13H26O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h3-12H2,1-2H3[1]
InChIKeyIFOGOHVJHKKYCT-UHFFFAOYSA-N[1]
Canonical SMILESCCCCCCC(=O)OCCCCCC[1]
SynonymsHeptanoic acid, hexyl ester; Hexyl enanthate[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight214.34 g/mol [1]
AppearanceColorless liquid with a herbaceous aroma[1]
Density0.860 - 0.865 g/cm³ at 20°C
Boiling Point246-248 °C
Refractive Index1.426 - 1.430 at 20°C[1]
SolubilityInsoluble in water; Soluble in ethanol and non-polar solvents[1]
Kovats Retention IndexStandard non-polar: 1470; Standard polar: 1699[1]

Safety and Handling

This compound is generally considered safe for its intended use as a flavoring agent. However, as with any chemical, appropriate safety precautions should be observed.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Precautionary Statements: P261, P305+P351+P338

Users should consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of heptanoic acid with hexan-1-ol, using a strong acid as a catalyst.

Fischer Esterification Workflow

Fischer_Esterification Heptanoic_Acid Heptanoic Acid Reactants Heptanoic_Acid->Reactants Hexanol Hexan-1-ol Hexanol->Reactants Reflux Reflux with Acid Catalyst (H₂SO₄) Reactants->Reflux Workup Aqueous Workup (Neutralization & Washing) Reflux->Workup Purification Purification (Distillation) Workup->Purification Hexyl_Heptanoate This compound Purification->Hexyl_Heptanoate

Caption: Fischer esterification of this compound.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for Fischer esterification.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine heptanoic acid (1.0 equivalent), hexan-1-ol (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% relative to the carboxylic acid).

  • Reaction: Heat the mixture to a gentle reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Workup: After the reaction mixture has cooled to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation to yield a colorless liquid.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Table 4: Typical GC-MS Parameters

ParameterValue
Injection ModeSplitless or Split (e.g., 15:1)[4]
Injection Volume1 µL[4]
Injector Temperature220-250°C[4]
Carrier GasHelium[4]
Flow Rate0.6 - 1.0 mL/min[4]
Oven ProgramInitial 70°C, ramp to ~240°C[4][5]
MS Ionization ModeElectron Impact (EI) at 70 eV[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of organic molecules.

Table 5: NMR Parameters for a Structurally Similar Ester (Hexyl Hexanoate)

Parameter¹H NMR¹³C NMR
Instrument Frequency400 MHz[6]22.53 MHz[6]
SolventCDCl₃[6]CDCl₃[6]

Note: Specific chemical shifts for this compound can be predicted or determined experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show a characteristic strong absorption band for the ester carbonyl group.

Table 6: Key FTIR Absorption Bands for Esters

Functional GroupWavenumber (cm⁻¹)
C=O Stretch (Ester)1750-1730
C-O Stretch1300-1000
Experimental Protocol: FTIR Sample Preparation (ATR Method)

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is convenient.[7][8]

  • Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to account for atmospheric absorbance.[7]

  • Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.[7][8]

  • Spectrum Acquisition: Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.[7]

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol).[7]

Applications

The primary application of this compound is as a flavoring and fragrance agent due to its pleasant fruity and green aroma profile.[1] It is used in a variety of consumer products, including:

  • Food and Beverages: As a flavoring agent to impart fruity notes.

  • Cosmetics and Personal Care Products: As a fragrance component in perfumes, lotions, and soaps.

Conclusion

This technical guide has provided a comprehensive overview of this compound (CAS 1119-06-8), encompassing its chemical and physical properties, safety guidelines, a detailed synthesis protocol, and standard analytical methodologies. The structured presentation of data and experimental procedures aims to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

References

An In-depth Technical Guide to the Physical Properties of Hexyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the key physical properties of hexyl heptanoate, a heptanoate ester formed from the condensation of heptanoic acid and hexan-1-ol. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a consolidated reference for its boiling point and density under specified conditions.

Physical PropertyValueConditions
Boiling Point 252.00 - 253.00 °C@ 760.00 mm Hg[1]
137 °C@ 19 Torr[2]
260.89 °CNot specified
Density 0.860 - 0.865 g/mL@ 20 °C[1][3]
0.8611 g/mLNot specified[4]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Accurate determination is crucial for substance identification and purification.

Micro-Reflux Method

This method is suitable when only a small volume of the sample is available.[5][6]

  • Apparatus: A small test tube, a thermometer, a heating block or water bath, a magnetic stirrer and stir bar, and a Pasteur pipette.

  • Procedure:

    • Approximately 0.5 mL of the liquid sample is placed into the test tube along with a small magnetic stirring bar.[5][6]

    • The test tube is securely clamped within the heating block or water bath.

    • The thermometer is positioned so that the bulb is about 1 cm above the liquid's surface.[6]

    • The sample is gently heated while stirring.

    • Observe the formation of a ring of condensing vapor on the test tube walls. The thermometer bulb should be level with this ring for an accurate measurement.[5][6]

    • The temperature at which the liquid is gently refluxing (boiling and condensing) and the thermometer reading is stable is recorded as the boiling point.[5][6]

Capillary Method

This is another micro-method for determining boiling point.[7]

  • Apparatus: A capillary tube (sealed at one end), a small test tube, a thermometer, a heating apparatus (like a MelTemp apparatus or a water bath), and the liquid sample.

  • Procedure:

    • A small amount of the liquid is introduced into the test tube.

    • The capillary tube is placed inside the test tube with its open end submerged in the liquid.

    • The apparatus is gently heated.

    • As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample when the boiling point is reached.[7]

    • Heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

Density is a fundamental physical property defined as mass per unit volume.

Direct Measurement Method

This method involves the direct measurement of the mass and volume of the sample.

  • Apparatus: A precise analytical balance, and a graduated cylinder or pycnometer for accurate volume measurement.

  • Procedure:

    • The mass of a clean, dry graduated cylinder or pycnometer is accurately measured.

    • A known volume of the liquid is carefully added.

    • The mass of the container with the liquid is measured.

    • The mass of the liquid is determined by subtracting the mass of the empty container.

    • The density is calculated by dividing the mass of the liquid by its volume.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the physical properties of a liquid sample like this compound.

G cluster_0 Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination Sample_Acquisition Acquire Hexyl Heptanoate Sample Apparatus_Setup Set up Measurement Apparatus Sample_Acquisition->Apparatus_Setup Heating Heat Sample Apparatus_Setup->Heating Measure_Volume Measure Known Volume Apparatus_Setup->Measure_Volume Observation_BP Observe for Boiling and Condensation Heating->Observation_BP Record_BP Record Boiling Point Temperature Observation_BP->Record_BP Measure_Mass Measure Mass of Volume Measure_Volume->Measure_Mass Calculate_Density Calculate Density (Mass/Volume) Measure_Mass->Calculate_Density

Workflow for Physical Property Determination

References

A Technical Guide to the Spectral Analysis of Hexyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for hexyl heptanoate (C₁₃H₂₆O₂), a heptanoate ester with applications as a flavoring agent.[1] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data, alongside detailed experimental protocols for acquiring these spectra.

Data Presentation

The following sections provide anticipated and characteristic spectral data for this compound. The NMR and GC-MS data are predicted based on the analysis of structurally similar compounds, such as hexyl hexanoate, and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data for this compound (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.05Triplet2H-O-CH₂ -(CH₂)₄-CH₃
~2.28Triplet2H-CH₂ -C(O)O-
~1.61Multiplet4H-O-CH₂-CH₂ - & -CH₂ -CH₂-C(O)O-
~1.30Multiplet12H-(CH₂)₃-CH₃ (hexyl) & -(CH₂)₃-CH₃ (heptanoyl)
~0.89Triplet6H-CH₂-CH₃ (hexyl & heptanoyl)

Predicted ¹³C NMR Spectral Data for this compound (CDCl₃)

Chemical Shift (ppm)Assignment
~173.9C =O
~64.4-O-CH₂ -
~34.4-CH₂ -C(O)O-
~31.7Methylene carbons in hexyl and heptanoyl chains
~31.5Methylene carbons in hexyl and heptanoyl chains
~28.9Methylene carbons in hexyl and heptanoyl chains
~28.6Methylene carbons in hexyl and heptanoyl chains
~25.9Methylene carbons in hexyl and heptanoyl chains
~25.0Methylene carbons in hexyl and heptanoyl chains
~22.6Methylene carbons in hexyl and heptanoyl chains
~22.5Methylene carbons in hexyl and heptanoyl chains
~14.1-CH₃ (hexyl)
~14.0-CH₃ (heptanoyl)
Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2957, ~2927, ~2858StrongC-H StretchAliphatic CH₂, CH₃
~1738StrongC=O StretchEster
~1465MediumC-H BendCH₂
~1378MediumC-H BendCH₃
~1165StrongC-O StretchEster
Gas Chromatography-Mass Spectrometry (GC-MS)

Predicted GC-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z)Relative IntensityProbable Fragment
214Low[M]⁺ (Molecular Ion)
129High[CH₃(CH₂)₅C(O)OH]⁺ (Heptanoic acid fragment)
117Medium[CH₃(CH₂)₅COO]⁺
99High[CH₃(CH₂)₅CO]⁺
84High[C₆H₁₂]⁺ (Hexene from McLafferty rearrangement)
71Medium[C₅H₁₁]⁺
56Medium[C₄H₈]⁺
43High[C₃H₇]⁺

Note: The fragmentation pattern of esters can be complex, and the relative intensities are estimates.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2]

    • For quantitative analysis, accurately weigh the sample and a suitable internal standard.

    • If the sample contains particulate matter, filter it through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (0 ppm).

  • Instrument Parameters (¹H NMR) :

    • Spectrometer : 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence : Standard single-pulse sequence.

    • Number of Scans : 16-64 scans, depending on the concentration.

    • Relaxation Delay : 1-5 seconds.

    • Acquisition Time : 2-4 seconds.

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer : 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence : Proton-decoupled pulse sequence.

    • Number of Scans : 1024 or more scans, as ¹³C has low natural abundance.

    • Relaxation Delay : 2 seconds.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Neat Liquid) :

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one to two drops of liquid this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top to create a thin, uniform film of the liquid, avoiding air bubbles.[3]

  • Instrument Parameters (FTIR) :

    • Technique : Transmission or Attenuated Total Reflectance (ATR). For neat liquids, a thin film between salt plates is a common transmission method.[3][4][5]

    • Scan Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans.

    • Background : A background spectrum of the clean, empty salt plates should be acquired before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation :

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrument Parameters (GC) :

    • Injector : Split/splitless inlet, typically in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Injection Volume : 1 µL.

    • Inlet Temperature : 250°C.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating volatile compounds.[6]

    • Oven Temperature Program :

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

  • Instrument Parameters (MS) :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[6]

    • Ion Source Temperature : 230°C.[6]

    • Mass Scan Range : m/z 40-400.

    • Solvent Delay : A suitable delay to prevent the solvent peak from entering the mass spectrometer.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a liquid sample like this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound (Liquid) Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Sample (Salt Plates/ATR) Sample->Prep_IR Prep_GCMS Dilute in Solvent Sample->Prep_GCMS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_GCMS->GCMS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_GCMS Chromatogram & Mass Spectrum GCMS->Data_GCMS Interpret Structure Elucidation & Purity Assessment Data_NMR->Interpret Data_IR->Interpret Data_GCMS->Interpret

Caption: Workflow for the spectral analysis of this compound.

References

The Elusive Presence of Hexyl Heptanoate in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the reported natural occurrence of hexyl heptanoate in essential oils, a topic of interest for researchers in phytochemistry and drug discovery. Through a comprehensive review of scientific literature, this document aims to clarify existing data, provide detailed experimental methodologies for the analysis of related compounds, and illustrate relevant biochemical pathways. It has been noted that while this compound is utilized as a synthetic fragrance and flavoring agent, its presence in natural essential oils is not well-documented and may be a case of mistaken identity with structurally similar esters.

Clarification of Compound Identity

Initial investigations into the composition of certain essential oils have occasionally reported the presence of "this compound." However, a deeper analysis of the available scientific literature suggests that this may be a misidentification of the more commonly occurring n-hexyl hexanoate . One database of fragrance and flavor compounds explicitly states that this compound is "not found in nature". Given the structural similarity and close elution times in chromatographic analysis, differentiation between these two esters requires careful analytical methodology. This guide will therefore focus on the confirmed natural occurrence of n-hexyl hexanoate, providing a framework for the investigation of such esters in essential oils.

Quantitative Analysis of n-Hexyl Hexanoate in Heracleum Species

The most significant natural sources of n-hexyl hexanoate are found within the essential oils of certain species of the genus Heracleum. Quantitative data from studies on Heracleum persicum (Persian Hogweed) and Heracleum candolleanum highlight the variability of this compound's concentration.

Plant SpeciesPlant PartConcentration of n-Hexyl Hexanoate (%)Geographic OriginReference
Heracleum persicumSeeds3.32 - 7.98Various locations in Iran[1]
Heracleum persicumSeeds4.3Ardebil, Iran[2]
Heracleum candolleanumSeeds21.74Not Specified

Experimental Protocols

The identification and quantification of hexyl esters in essential oils are primarily achieved through hydrodistillation for extraction, followed by gas chromatography-mass spectrometry (GC-MS) for analysis.

Essential Oil Extraction via Hydrodistillation

A standard method for extracting essential oils from plant material is hydrodistillation, often performed using a Clevenger-type apparatus.

Materials:

  • Dried plant material (e.g., seeds of Heracleum sp.)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Anhydrous sodium sulfate

Procedure:

  • Weigh a suitable amount of dried and powdered plant material (e.g., 100 g).

  • Place the plant material into a round-bottom flask.

  • Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 500 mL).

  • Set up the Clevenger-type apparatus connected to a condenser and the round-bottom flask.

  • Heat the flask using a heating mantle to initiate boiling.

  • Continue the hydrodistillation for a set period (e.g., 3 hours) until no more oil is collected.

  • Collect the essential oil from the collection arm of the apparatus.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the oil in a sealed vial in a cool, dark place until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying the volatile components of essential oils.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer detector.

  • Capillary column (e.g., HP-5MS, DB-5).

  • Helium as the carrier gas.

Typical GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: Increase at a rate of 3 °C/minute to 240 °C.

    • Hold: Maintain 240 °C for 10 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).

  • Ion Source Temperature: 230 °C

  • Interface Temperature: 280 °C

  • Mass Range: m/z 40-450

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Compound Identification: The identification of n-hexyl hexanoate and other constituents is achieved by comparing their mass spectra and retention indices (RI) with those of authentic standards, as well as with data from mass spectral libraries such as NIST and Wiley.

Biosynthesis of Hexyl Esters in Plants

The formation of esters like n-hexyl hexanoate in plants is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the esterification of an alcohol with an acyl-CoA molecule. The general biosynthetic pathway for hexyl esters is illustrated below.

Biosynthesis_of_Hexyl_Esters Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis (from Acetyl-CoA) Hexanoyl_CoA Hexanoyl-CoA Fatty_Acid_Biosynthesis->Hexanoyl_CoA AAT Alcohol Acyltransferase (AAT) Hexanoyl_CoA->AAT Fatty_Acid_Reduction Fatty Acid Reduction Pathway Hexanol Hexan-1-ol Fatty_Acid_Reduction->Hexanol Hexanol->AAT Hexyl_Hexanoate n-Hexyl Hexanoate AAT->Hexyl_Hexanoate Ester_Identification_Workflow Start Plant Material Collection Extraction Essential Oil Extraction (e.g., Hydrodistillation) Start->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Tentative_ID Tentative Identification (Mass Spectral Library Match) GCMS_Analysis->Tentative_ID RI_Calculation Retention Index (RI) Calculation GCMS_Analysis->RI_Calculation Co_injection Co-injection with Standard GCMS_Analysis->Co_injection Literature_Comparison Comparison with Literature RI Data Tentative_ID->Literature_Comparison RI_Calculation->Literature_Comparison Standard_Synthesis Synthesis of Authentic Standard Literature_Comparison->Standard_Synthesis Standard_Synthesis->Co_injection Confirmation Confirmation of Structure Co_injection->Confirmation

References

Hexyl Heptanoate Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl heptanoate, a volatile ester contributing to the characteristic aroma of many fruits and flowers, is synthesized in plants through a multi-step enzymatic pathway. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, detailing the precursor formation and the final esterification step. The guide includes comprehensive experimental protocols for the key enzymes and analytical techniques used to study this pathway, along with a quantitative summary of relevant enzyme kinetics. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a clear understanding of the complex biological processes involved. This document is intended to serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and natural product synthesis.

Introduction

Volatile esters are crucial components of the aromatic profiles of many plants, playing significant roles in attracting pollinators, seed dispersers, and defending against herbivores and pathogens. This compound is a fatty acid ester formed from the condensation of a C6 alcohol (hexan-1-ol) and a C7 acyl-CoA (heptanoyl-CoA). The biosynthesis of this ester is a testament to the intricate metabolic networks within plant cells, involving pathways for both fatty acid synthesis and degradation. Understanding the enzymatic machinery and regulatory mechanisms governing the production of this compound is of great interest for applications in the food, fragrance, and pharmaceutical industries.

The Biosynthetic Pathway of this compound

The formation of this compound is a two-part process involving the independent synthesis of its alcohol and acyl precursors, followed by a final condensation reaction.

Biosynthesis of the Alcohol Precursor: Hexan-1-ol

The C6 alcohol, hexan-1-ol, is primarily derived from the Lipoxygenase (LOX) pathway , which utilizes unsaturated fatty acids as its substrate.[1][2]

  • Lipoxygenase (LOX) : The pathway is initiated by the enzyme lipoxygenase, which catalyzes the dioxygenation of polyunsaturated fatty acids like linoleic acid (C18:2) and linolenic acid (C18:3).[1]

  • Hydroperoxide Lyase (HPL) : The resulting hydroperoxides are then cleaved by hydroperoxide lyase into C6 aldehydes, such as hexanal and (Z)-3-hexenal.[1]

  • Alcohol Dehydrogenase (ADH) : Finally, these aldehydes are reduced to their corresponding alcohols, including hexan-1-ol, by the action of alcohol dehydrogenase.[1]

Hexanol_Biosynthesis cluster_LOX_Pathway Lipoxygenase (LOX) Pathway Linoleic/Linolenic Acid Linoleic/Linolenic Acid LOX LOX Linoleic/Linolenic Acid->LOX Fatty Acid Hydroperoxides Fatty Acid Hydroperoxides LOX->Fatty Acid Hydroperoxides HPL HPL Fatty Acid Hydroperoxides->HPL Hexanal / (Z)-3-Hexenal Hexanal / (Z)-3-Hexenal HPL->Hexanal / (Z)-3-Hexenal ADH ADH Hexanal / (Z)-3-Hexenal->ADH Hexan-1-ol Hexan-1-ol ADH->Hexan-1-ol

Figure 1: Biosynthesis pathway of Hexan-1-ol via the LOX pathway.
Biosynthesis of the Acyl Precursor: Heptanoyl-CoA

Heptanoyl-CoA is an odd-chain fatty acyl-CoA, and its synthesis follows the general principles of fatty acid synthesis (FAS), but with a key difference in the priming molecule.

  • Propionyl-CoA as a Primer : Unlike the synthesis of even-chain fatty acids which starts with acetyl-CoA, the biosynthesis of odd-chain fatty acids is initiated with propionyl-CoA .[3][4] Propionyl-CoA can be derived from the catabolism of several amino acids, including isoleucine, valine, and methionine.[3]

  • Fatty Acid Synthase (FAS) Complex : The FAS complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain.

  • Chain Elongation and Termination : The elongation process continues until a C7 acyl-ACP is formed. A thioesterase then cleaves the acyl group from the acyl carrier protein (ACP), and it is subsequently activated to heptanoyl-CoA by an acyl-CoA synthetase.

HeptanoylCoA_Biosynthesis cluster_FAS_Pathway Odd-Chain Fatty Acid Synthesis Amino Acid Catabolism Amino Acid Catabolism Propionyl-CoA Propionyl-CoA Amino Acid Catabolism->Propionyl-CoA FAS Complex FAS Complex Propionyl-CoA->FAS Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Complex Heptanoyl-ACP Heptanoyl-ACP FAS Complex->Heptanoyl-ACP Thioesterase Thioesterase Heptanoyl-ACP->Thioesterase Heptanoic Acid Heptanoic Acid Thioesterase->Heptanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Heptanoic Acid->Acyl-CoA Synthetase Heptanoyl-CoA Heptanoyl-CoA Acyl-CoA Synthetase->Heptanoyl-CoA

Figure 2: Biosynthesis pathway of Heptanoyl-CoA.
Final Esterification Step

The final step in the biosynthesis of this compound is the condensation of hexan-1-ol and heptanoyl-CoA, a reaction catalyzed by an Alcohol Acyltransferase (AAT) .[1][5] AATs belong to the BAHD superfamily of acyltransferases and are responsible for the synthesis of a wide variety of esters in plants.[5]

HexylHeptanoate_Synthesis cluster_Esterification Esterification Hexan-1-ol Hexan-1-ol AAT AAT Hexan-1-ol->AAT Heptanoyl-CoA Heptanoyl-CoA Heptanoyl-CoA->AAT This compound This compound AAT->this compound CoA-SH CoA-SH AAT->CoA-SH

Figure 3: Final esterification step in this compound biosynthesis.

Quantitative Data

Enzyme SourceSubstrate (Alcohol)Substrate (Acyl-CoA)Km (mM)Vmax (pmol/mg protein/h)Reference
Fragaria x ananassa (Strawberry)HexanolAcetyl-CoA0.45120[Beekwilder et al., 2004]
Malus x domestica (Apple)HexanolButyryl-CoA0.12850[Souleyre et al., 2005]
Cucumis melo (Melon)HexanolAcetyl-CoA0.232.5 (nmol/mg protein/h)[Yahyaoui et al., 2002]

Note: The kinetic parameters can vary significantly depending on the plant species, the specific AAT isozyme, and the assay conditions. The data presented here should be considered as indicative.

Experimental Protocols

In Vitro Alcohol Acyltransferase (AAT) Assay

This protocol describes the expression of a candidate AAT gene in E. coli and the subsequent in vitro assay to determine its activity with hexan-1-ol and heptanoyl-CoA.

4.1.1. Recombinant Protein Expression and Purification

  • Cloning: The full-length cDNA of the candidate AAT gene is cloned into a suitable bacterial expression vector (e.g., pET or pGEX series) with an affinity tag (e.g., His-tag or GST-tag).

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is then induced by adding IPTG to a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C).

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.

  • Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-sepharose for GST-tagged proteins). The purified protein is then dialyzed against a storage buffer.

4.1.2. Enzyme Assay

  • Reaction Mixture: The standard assay mixture (total volume of 500 µL) contains:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM DTT

    • 10% (v/v) glycerol

    • 10 mM Hexan-1-ol

    • 0.5 mM Heptanoyl-CoA

    • 5 µg of purified recombinant AAT protein

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C for 30-60 minutes.

  • Reaction Termination and Extraction: The reaction is stopped by adding 100 µL of 5 M NaCl and 200 µL of hexane containing an internal standard (e.g., octyl acetate). The mixture is vortexed vigorously for 1 minute and then centrifuged to separate the phases.

  • Analysis: The upper hexane phase containing the this compound is carefully collected and analyzed by GC-MS.

AAT_Assay_Workflow cluster_Expression Recombinant Protein Expression cluster_Assay Enzyme Assay Cloning of AAT gene Cloning of AAT gene Transformation into E. coli Transformation into E. coli Cloning of AAT gene->Transformation into E. coli Culture and Induction Culture and Induction Transformation into E. coli->Culture and Induction Cell Lysis Cell Lysis Culture and Induction->Cell Lysis Protein Purification Protein Purification Cell Lysis->Protein Purification Prepare Reaction Mixture Prepare Reaction Mixture Protein Purification->Prepare Reaction Mixture Initiate and Incubate Initiate and Incubate Prepare Reaction Mixture->Initiate and Incubate Terminate and Extract Terminate and Extract Initiate and Incubate->Terminate and Extract GC-MS Analysis GC-MS Analysis Terminate and Extract->GC-MS Analysis

Figure 4: Experimental workflow for the in vitro AAT assay.
Quantification of this compound in Plant Tissues by HS-SPME-GC-MS

This protocol describes the extraction and quantification of volatile this compound from plant tissues using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[6]

4.2.1. Sample Preparation

  • Tissue Collection: Fresh plant tissue (e.g., fruit peel, flower petals) is collected and immediately frozen in liquid nitrogen to quench metabolic activity.

  • Homogenization: A known weight of the frozen tissue (e.g., 1-2 g) is ground to a fine powder under liquid nitrogen.

  • Extraction: The powdered tissue is transferred to a headspace vial. A saturated CaCl2 or NaCl solution is added to inhibit enzymatic activity and increase the volatility of the analytes. An internal standard (e.g., a known concentration of a non-native ester like ethyl nonanoate) is added. The vial is immediately sealed with a PTFE/silicone septum.

4.2.2. HS-SPME

  • Fiber Conditioning: The SPME fiber (e.g., DVB/CAR/PDMS) is conditioned according to the manufacturer's instructions.

  • Equilibration: The sealed vial is incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

4.2.3. GC-MS Analysis

  • Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC-MS system, where the adsorbed volatiles are thermally desorbed onto the analytical column.

  • Chromatographic Separation: The volatile compounds are separated on a suitable capillary column (e.g., DB-5ms or HP-INNOWAX). The oven temperature program is optimized to achieve good separation of the target analytes.

  • Mass Spectrometric Detection: The mass spectrometer is operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

  • Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard. Quantification is performed by comparing the peak area of this compound to that of the internal standard, using a calibration curve generated with standards of known concentrations.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_SPME HS-SPME cluster_GCMS GC-MS Analysis Tissue Collection Tissue Collection Homogenization Homogenization Extraction into Vial Extraction into Vial Fiber Conditioning Fiber Conditioning Equilibration Equilibration Extraction into Vial->Equilibration Extraction Extraction Fiber Conditioning->Extraction Equilibration->Extraction Desorption Desorption Extraction->Desorption Chromatographic Separation Chromatographic Separation Desorption->Chromatographic Separation MS Detection MS Detection Chromatographic Separation->MS Detection Identification & Quantification Identification & Quantification MS Detection->Identification & Quantification

Figure 5: Experimental workflow for HS-SPME-GC-MS analysis.

Conclusion

The biosynthesis of this compound in plants is a well-defined process involving the convergence of the lipoxygenase and fatty acid synthesis pathways, culminating in an esterification reaction catalyzed by an alcohol acyltransferase. This technical guide has provided a detailed overview of this pathway, along with comprehensive experimental protocols and representative quantitative data. The methodologies and information presented herein are intended to equip researchers with the necessary tools to investigate the biosynthesis of this and other volatile esters, paving the way for future advancements in metabolic engineering and the development of novel natural products. Further research is warranted to elucidate the specific AATs responsible for this compound synthesis in various plant species and to determine their precise kinetic properties.

References

A Technical Guide to the Solubility of Hexyl Heptanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hexyl heptanoate, an ester recognized for its applications as a flavoring agent and in various industrial processes. Due to a lack of specific quantitative solubility data for this compound in the public domain, this document presents representative data from structurally similar esters to provide valuable insights for formulation development, purification processes, and reaction chemistry. The methodologies for obtaining such solubility data are also detailed.

Introduction to this compound and its Solubility

This compound (C₁₃H₂₆O₂) is the ester formed from the condensation of heptanoic acid and hexanol. Its molecular structure, featuring a thirteen-carbon chain, renders it largely nonpolar. General solubility principles suggest that this compound is insoluble in water but soluble in non-polar organic solvents and alcohols[1][2]. The "like dissolves like" principle is paramount in predicting its solubility, where solvents with similar polarity to the long alkyl chain of this compound are expected to be effective.

Predicted Solubility Profile of this compound

Representative Solubility Data of Structurally Similar Esters

To provide a quantitative perspective, the following table summarizes the solubility data for esters with similar chain lengths and functional groups. This data can serve as a useful approximation for the behavior of this compound.

SolventTemperature (°C)SoluteSolubility ( g/100g Solvent)Reference
Ethanol25Methyl LaurateMiscible[3]
Ether25Methyl LaurateMiscible[3]
Acetone25Methyl LaurateMiscible[3]
Dipropylene Glycol25Methyl LaurateSoluble[4][5]
70% Ethanol20Hexyl Hexanoate1 mL in 2 mL[6]

Note: The data presented for Methyl Laurate (C₁₃H₂₆O₂), an isomer of this compound, and the qualitative data for Hexyl Hexanoate are intended to provide a general understanding. Actual solubility of this compound may vary.

Experimental Protocol for Solubility Determination: Gravimetric Method

A reliable and straightforward method for determining the solubility of an ester like this compound is the gravimetric method[7][8][9]. This technique involves preparing a saturated solution and then determining the mass of the dissolved solute.

Materials and Apparatus:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker bath or magnetic stirrer with hotplate

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

    • Place the container in a thermostatic shaker bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute confirms saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Immediately filter the solution using a syringe filter compatible with the solvent to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precisely weighed aliquot of the clear, saturated filtrate into a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator). Gentle heating may be applied if the solvent is non-volatile, but care must be taken not to degrade the this compound.

    • Once the solvent is completely evaporated, place the dish or vial in an oven at a temperature below the boiling point of this compound to remove any residual solvent until a constant weight is achieved.

  • Calculation of Solubility:

    • The solubility is calculated using the following formula:

      Solubility ( g/100g solvent) = (Mass of residue / Mass of solvent) x 100

      Where:

      • Mass of residue = (Mass of dish + residue) - (Mass of empty dish)

      • Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

G A 1. Preparation of Saturated Solution - Add excess this compound to solvent. - Equilibrate at constant temperature with agitation. B 2. Sample Withdrawal & Filtration - Withdraw supernatant. - Filter to remove undissolved solid. A->B Equilibrium Reached C 3. Solvent Evaporation - Transfer known weight of filtrate to pre-weighed dish. - Evaporate solvent. B->C Clear Filtrate D 4. Mass Determination & Calculation - Dry residue to constant weight. - Calculate solubility. C->D Dry Residue

Gravimetric Solubility Determination Workflow

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Hexyl Heptanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of hexyl heptanoate, an important ester with applications in the fragrance, flavor, and pharmaceutical industries. The detailed protocol herein describes the Fischer esterification of heptanoic acid and hexan-1-ol using a strong acid catalyst. This application note includes detailed experimental procedures, a summary of quantitative data, and visual diagrams illustrating the reaction mechanism and experimental workflow to facilitate successful synthesis and understanding.

Introduction

This compound (C₁₃H₂₆O₂) is an ester recognized for its characteristic fruity and herbaceous aroma, leading to its use as a flavoring and fragrance agent.[1] Beyond its sensory applications, the lipophilic nature of this compound makes it a molecule of interest for applications in drug delivery systems and as a specialty solvent. The most common and direct method for its synthesis is the Fischer-Speier esterification.[2] This reaction involves the acid-catalyzed condensation of a carboxylic acid (heptanoic acid) with an alcohol (hexan-1-ol).[1][3] The reaction is reversible, and to achieve high yields, the equilibrium is typically shifted towards the products by using an excess of one of the reactants and/or by removing the water formed during the reaction.[4]

Data Presentation

The following table summarizes the key quantitative data for the reactants, product, and typical reaction parameters for the synthesis of this compound.

ParameterValueReference/Notes
Reactants
Heptanoic Acid Molar Mass130.18 g/mol
Hexan-1-ol Molar Mass102.17 g/mol
Product
This compound Molar Mass214.34 g/mol [1]
AppearanceColorless liquid with a fruity, herbaceous aroma[1]
Density0.860 - 0.865 g/cm³ at 20°C[1]
Refractive Index1.426 - 1.430 at 20°C[1]
Boiling Point137 °C at 19 Torr[5]
SolubilityInsoluble in water, soluble in ethanol[1]
Reaction Parameters
CatalystConcentrated Sulfuric Acid (H₂SO₄)A common catalyst for Fischer esterification.
Reactant Molar Ratio1:1.5 (Heptanoic Acid : Hexan-1-ol)Use of excess alcohol drives the equilibrium.
Reaction TemperatureReflux (approx. 120-140 °C)Dependent on the solvent used.
Reaction Time4 - 8 hoursMonitored by the collection of water.
Expected Yield~85-95%Based on similar esterification yields.[6][7]

Experimental Protocols

This section details the methodology for the synthesis of this compound via Fischer esterification.

Materials and Equipment
  • Heptanoic acid (≥98%)

  • Hexan-1-ol (≥98%)

  • Concentrated sulfuric acid (95-98%)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine heptanoic acid (e.g., 13.02 g, 0.1 mol) and hexan-1-ol (e.g., 15.33 g, 0.15 mol).

  • Addition of Solvent and Catalyst: Add 100 mL of anhydrous toluene to the flask. While stirring, carefully add concentrated sulfuric acid (e.g., 0.5 mL, ~1 mol%) to the reaction mixture.

  • Reflux and Water Removal: Assemble a Dean-Stark apparatus with a reflux condenser on the round-bottom flask. Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating to the bottom.

  • Monitoring the Reaction: Continue the reflux for 4-8 hours, or until the theoretical amount of water (1.8 mL for a 0.1 mol scale reaction) is collected in the Dean-Stark trap, indicating the reaction is nearing completion.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

    • 100 mL of water.

    • 100 mL of brine to aid in the separation of the layers.

  • Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to remove any unreacted hexan-1-ol and other high-boiling impurities. Collect the fraction that distills at the expected boiling point under reduced pressure.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (m/z = 214.34).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FTIR Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1735-1750 cm⁻¹).

Mandatory Visualizations

Fischer Esterification Reaction Mechanism

Fischer_Esterification Heptanoic_Acid Heptanoic Acid Protonated_Acid Protonated Carboxylic Acid Heptanoic_Acid->Protonated_Acid + H⁺ Hexanol Hexan-1-ol H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Hexan-1-ol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Hexyl_Heptanoate This compound Protonated_Ester->Hexyl_Heptanoate - H⁺ Water Water

Caption: Mechanism of Fischer Esterification.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Reactants 1. Mix Heptanoic Acid, Hexan-1-ol, and Toluene Catalyst 2. Add H₂SO₄ catalyst Reactants->Catalyst Reflux 3. Reflux with Dean-Stark Trap (4-8h) Catalyst->Reflux Cooling 4. Cool to Room Temperature Reflux->Cooling Washing 5. Wash with NaHCO₃, Water, and Brine Cooling->Washing Drying 6. Dry with MgSO₄ and Filter Washing->Drying Evaporation 7. Remove Toluene (Rotary Evaporator) Drying->Evaporation Distillation 8. Purify by Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols for the Enzymatic Synthesis of Hexyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl heptanoate is a fatty acid ester recognized for its characteristic fruity and waxy aroma, finding applications in the flavor, fragrance, and specialty chemical industries.[1] The enzymatic synthesis of this compound offers a sustainable and highly specific alternative to conventional chemical methods. This approach utilizes lipases under mild reaction conditions, which minimizes the formation of byproducts, reduces energy consumption, and simplifies downstream processing. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are particularly advantageous due to their enhanced stability, ease of recovery, and potential for reuse, making the process more economically viable.

This document provides a detailed protocol for the lipase-catalyzed synthesis of this compound via direct esterification of hexan-1-ol and heptanoic acid. While specific quantitative data for this exact ester is not extensively published, the provided methodologies and data are based on well-established principles for similar lipase-catalyzed ester syntheses.

Key Reaction Parameters and Optimization

The synthesis of this compound is influenced by several critical parameters that can be optimized to achieve high conversion rates and yields. The following table summarizes these parameters and their typical ranges based on analogous lipase-catalyzed esterification reactions.[2]

ParameterTypical RangeConsiderations
Enzyme Immobilized Lipase (e.g., Novozym® 435)Novozym® 435 is widely used for its high activity and stability in organic media.[2] Other lipases can also be screened for optimal performance.
Temperature 40 - 70 °CThe optimal temperature is a trade-off between reaction rate and enzyme stability. Most lipases for this application show good activity in this range.[2]
Substrate Molar Ratio (Hexan-1-ol:Heptanoic Acid) 1:2 to 2:1A 1:1 ratio is a common starting point. An excess of one substrate can shift the equilibrium towards the product but may also cause enzyme inhibition.[2]
Enzyme Loading 1 - 15% (w/w of total substrates)Higher enzyme loading increases the reaction rate but also the cost. The optimal loading should be determined experimentally.[2]
Reaction Medium Solvent-free or non-polar organic solvent (e.g., n-hexane, n-heptane)Solvent-free systems are environmentally preferable. Non-polar solvents can improve substrate solubility and reduce water activity, favoring synthesis over hydrolysis.
Agitation Speed 150 - 250 rpmAdequate mixing is crucial to minimize mass transfer limitations, especially with immobilized enzymes.[2]
Water Removal Molecular sieves or vacuumWater is a byproduct of esterification and can promote the reverse reaction (hydrolysis). In-situ removal of water drives the reaction towards completion.
Reaction Time 1 - 48 hoursThe time required to reach equilibrium or high conversion depends on all other reaction parameters.[2]

Experimental Protocols

Materials and Equipment
  • Substrates: Heptanoic acid (≥98%), Hexan-1-ol (≥98%)

  • Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Solvent (optional): n-Hexane (anhydrous)

  • Reagents for Purification: 5% (w/v) aqueous sodium bicarbonate solution, anhydrous sodium sulfate

  • Equipment:

    • Temperature-controlled reaction vessel (e.g., screw-capped flask)

    • Shaking incubator or magnetic stirrer with heating

    • Filtration apparatus or centrifuge for enzyme recovery

    • Separatory funnel

    • Rotary evaporator

    • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS) for analysis

Protocol 1: Solvent-Free Synthesis of this compound
  • Reactant Preparation: In a 50 mL screw-capped flask, combine heptanoic acid and hexan-1-ol. For a 1:1 molar ratio, add, for example, 10 mmol of each (1.30 g of heptanoic acid and 1.02 g of hexan-1-ol).

  • Enzyme Addition: Add the immobilized lipase. A typical starting point is 5% (w/w) of the total substrate mass (e.g., 0.12 g of Novozym® 435).

  • Reaction Incubation: Securely cap the flask and place it in a shaking incubator set to 50 °C with agitation at 200 rpm.

  • Reaction Monitoring: To monitor the progress, withdraw small aliquots (e.g., 10 µL) at various time intervals (e.g., 1, 2, 4, 8, 24 hours). Dilute the aliquots in a suitable solvent (e.g., n-hexane) and analyze by GC-FID to determine the conversion of the limiting substrate.

  • Enzyme Recovery: Once the reaction has reached the desired conversion or equilibrium, recover the immobilized enzyme by filtration or centrifugation. Wash the enzyme with n-hexane to remove residual substrates and product, and dry it under vacuum for reuse.

  • Product Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the mixture with a 5% aqueous sodium bicarbonate solution to neutralize and remove any unreacted heptanoic acid. Repeat the wash until the aqueous phase is neutral.

    • Wash with deionized water to remove any remaining salts.

    • Dry the organic phase (the product layer) over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • The resulting liquid is purified this compound. Further purification by vacuum distillation can be performed if higher purity is required.

  • Product Analysis: Confirm the identity and purity of the final product using GC-MS and Fourier-Transform Infrared Spectroscopy (FTIR).

Analytical Method (GC-FID)
  • Column: A suitable capillary column for fatty acid ester analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Quantification: Use a standard curve prepared with pure this compound to quantify the product.

Visualizing the Process

The following diagrams illustrate the enzymatic reaction and the experimental workflow.

Enzymatic_Esterification Heptanoic_Acid Heptanoic Acid Lipase Immobilized Lipase Heptanoic_Acid->Lipase Hexanol Hexan-1-ol Acyl_Enzyme Acyl-Enzyme Intermediate Hexanol->Acyl_Enzyme Lipase->Acyl_Enzyme Acyl_Enzyme->Lipase Regeneration Hexyl_Heptanoate This compound Acyl_Enzyme->Hexyl_Heptanoate Water Water Acyl_Enzyme->Water

Caption: Lipase-catalyzed esterification of this compound.

Experimental_Workflow A Reactant Preparation (Heptanoic Acid + Hexan-1-ol) B Enzyme Addition (Immobilized Lipase) A->B C Reaction Incubation (e.g., 50°C, 200 rpm) B->C D Monitoring (GC Analysis) C->D E Enzyme Recovery (Filtration/Centrifugation) C->E F Product Purification (Washing & Drying) E->F H Reusability Test E->H G Product Analysis (GC-MS, FTIR) F->G

Caption: Experimental workflow for this compound synthesis.

References

Application Note: Purification of Hexyl Heptanoate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexyl heptanoate is a fatty acid ester with applications in the flavor and fragrance industry, characterized by its fruity and green aroma.[1][2] It is typically synthesized via Fischer esterification of hexanol and heptanoic acid. The crude product from this synthesis often contains unreacted starting materials, acidic catalysts, and other byproducts. For high-purity this compound required in research and development, a robust purification method is essential. Distillation, a technique for separating liquids based on differences in their boiling points, is a highly effective method for this purpose.[3][4][5] Given the relatively high boiling point of this compound, vacuum distillation is the preferred method to prevent thermal decomposition and ensure a high-purity final product.[6][7] This document provides a detailed protocol for the purification of this compound using vacuum distillation.

Physicochemical Data and Impurity Profile

A summary of the physical properties of this compound and potential impurities is crucial for optimizing the distillation process. The significant difference in boiling points allows for efficient separation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 TorrBoiling Point (°C) at Reduced PressureNotes
This compound 214.34260.89[1]137 °C @ 19 Torr[8]The target compound. High boiling point necessitates vacuum distillation.
Heptanoic Acid130.18223-A common impurity from the esterification reaction. Can be mostly removed by a basic wash prior to distillation.[6]
Hexan-1-ol102.17157-A common impurity from the esterification reaction. Will distill at a lower temperature than the product.
Sulfuric Acid98.08337-Catalyst used in esterification. Non-volatile and will remain in the distillation residue after neutralization.

Experimental Protocol

This protocol outlines the purification of crude this compound, starting from a crude reaction mixture.

1. Pre-Distillation Workup (Neutralization and Drying)

This initial step is critical to remove acidic impurities that could interfere with the distillation and to prevent the co-distillation of water.

  • Apparatus: Separatory funnel (appropriate size for the reaction volume), beakers, Erlenmeyer flask, pH paper.

  • Reagents: Saturated sodium bicarbonate (NaHCO₃) solution, deionized water, brine (saturated NaCl solution), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Procedure:

  • Allow the crude reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

  • To neutralize any remaining acidic catalyst and unreacted heptanoic acid, wash the organic layer with a saturated sodium bicarbonate solution.[6] Add the bicarbonate solution, stopper the funnel, and shake cautiously, venting frequently to release the pressure from CO₂ evolution.

  • Continue washing until the aqueous layer is basic (test with pH paper).

  • Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of dissolved water.

  • Drain the organic layer (this compound) into a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the ester to remove residual water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating that the ester is dry.

  • Filter the drying agent from the this compound. The filtrate is the crude, dry this compound ready for distillation.

2. Vacuum Distillation

This procedure separates the pure this compound from lower-boiling impurities (like residual hexanol) and non-volatile residues.

  • Apparatus: Round-bottom flask, Claisen adapter, short path distillation head with a condenser and vacuum adapter, receiving flasks, thermometer and adapter, heating mantle, magnetic stirrer and stir bar (or boiling chips), vacuum pump, cold trap, and manometer. All glassware should be thoroughly dried.

  • Reagents: Dry, crude this compound.

Procedure:

  • Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease to maintain a good vacuum.[9]

  • Place the dry, crude this compound into the round-bottom flask, adding a magnetic stir bar or a few boiling chips to ensure smooth boiling.[6] The flask should not be more than two-thirds full.

  • Begin stirring the solution.

  • Turn on the cooling water to the condenser.

  • Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer. A pressure of around 19 Torr is a good target to achieve a boiling point of approximately 137°C.[8]

  • Once the desired pressure is stable, begin to gently heat the distillation flask with the heating mantle.

  • Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This will likely be any residual hexanol.

  • As the temperature at the distillation head rises and stabilizes near the expected boiling point of this compound at the working pressure, change to a clean receiving flask to collect the main fraction of purified product. Record the temperature range over which the main fraction is collected.

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.[10]

  • Turn off the heating and allow the system to cool down completely before slowly and carefully releasing the vacuum.

  • Weigh the collected pure this compound and calculate the yield.

  • Characterize the purified product using appropriate analytical techniques (e.g., GC-MS, NMR, IR spectroscopy) to confirm its purity.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_pre_distillation Pre-Distillation Workup cluster_distillation Vacuum Distillation cluster_post_distillation Post-Distillation start Crude this compound wash1 Aqueous Wash start->wash1 wash2 NaHCO3 Wash wash1->wash2 wash3 Brine Wash wash2->wash3 dry Drying with MgSO4 wash3->dry filter Filtration dry->filter distill Vacuum Distillation Setup filter->distill Transfer to Distillation Flask collect_forerun Collect Forerun (Impurities) distill->collect_forerun collect_product Collect Pure this compound collect_forerun->collect_product yield Yield Calculation collect_product->yield analysis Purity Analysis (GC-MS, NMR) yield->analysis

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle concentrated acids and bases with care.

  • When performing vacuum distillation, ensure the glassware has no cracks or defects to prevent implosion. It is advisable to use a blast shield.

  • Never heat a closed system.

  • Be cautious when releasing the vacuum to avoid sudden pressure changes.

References

Application Notes and Protocols: Hexyl Heptanoate as a Flavor Standard in Food Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexyl heptanoate (CAS No. 1119-06-8) is a heptanoate ester recognized for its role as a significant flavor and aroma compound in various food products.[1][2][3] It is formed through the formal condensation of the carboxyl group of heptanoic acid with hexan-1-ol.[1][3] Characterized by its herbaceous, green, and leafy aroma, this compound is utilized as a flavoring agent and is considered a valuable standard in food chemistry for both instrumental and sensory analysis.[1][3][4][5] Its application is crucial for quality control, flavor profile analysis, and the development of new food products. This document provides detailed application notes and experimental protocols for the effective use of this compound as a flavor standard for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and application as a standard.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Heptanoic acid, hexyl ester; Hexyl enanthate[1][2][3]
CAS Number 1119-06-8[1][2]
Molecular Formula C₁₃H₂₆O₂[1]
Molecular Weight 214.34 g/mol [1]
Appearance Colorless clear liquid[5][6]
Odor Profile Herbaceous, dank foliage, mallow leaves, green[1][3][5]
FEMA Number 4337[1][4][7]
JECFA Number 1872[4][7][8]
Boiling Point 252-253 °C[4][5]
Density 0.860-0.865 g/cm³ (at 20 °C)[1][6]
Refractive Index 1.426-1.430 (at 20 °C)[1][4][6]
Solubility Insoluble in water; soluble in non-polar solvents and ethanol[1][4][5]
Kovats Retention Index Standard non-polar: 1470[1]

Application Notes

This compound's distinct "green" flavor profile makes it an important reference standard in the food and beverage industry.[1]

  • Instrumental Analysis: In analytical chemistry, particularly in gas chromatography (GC) applications, this compound serves as a standard for the identification and quantification of volatile and semi-volatile compounds in complex food matrices. Its known retention time and mass spectrum allow for the calibration of instruments and the verification of analytical methods.[1][9]

  • Sensory Evaluation: For sensory panels, it is used as a reference to define and scale the intensity of "green," "herbaceous," or "unripe fruit" notes in products like wine, fruit juices, and vegetable-based foods. This helps in training panelists and ensuring consistency in sensory descriptive analysis.

  • Quality Control: The presence and concentration of esters like this compound can be indicative of product quality, ripeness (in fruits), or fermentation processes. Monitoring its levels can be a key quality control parameter.

  • Regulatory Status: this compound is recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA), indicating its safety for use in food products at specified levels.[1][7][8]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for quantitative analysis.

1. Materials and Reagents:

  • This compound (≥98% purity)

  • Solvent (e.g., ethanol, hexane, or dichloromethane, HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Micropipettes

2. Procedure for a 1000 ppm Stock Solution:

  • Accurately weigh 100 mg of this compound using an analytical balance.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the standard.

  • Once dissolved, fill the flask to the calibration mark with the solvent.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Label the flask clearly and store it at 4°C in a tightly sealed container.

3. Preparation of Working Standards:

  • Prepare a series of dilutions from the stock solution to create working standards at desired concentrations (e.g., 1, 5, 10, 50, 100 ppm) for creating a calibration curve.[10] Use the formula C₁V₁ = C₂V₂ for accurate dilutions.

Protocol 2: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and quantification of this compound in a prepared sample extract.

1. Instrumentation:

  • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.[11]

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11][12]

2. GC-MS Parameters:

ParameterSetting
Injector Mode Splitless (for trace analysis) or Split (e.g., 50:1)
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Program Initial: 40°C, hold 2 min; Ramp: 5°C/min to 250°C, hold 5 min
MS Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Note: These parameters are a starting point and may require optimization based on the specific instrument and sample matrix.[11][12][13]

3. Data Analysis:

  • Identification: Compare the retention time and the mass spectrum of the peak of interest with that of the pure this compound standard.

  • Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Use this curve to determine the concentration of this compound in the sample.

Protocol 3: Sample Preparation from a Food Matrix using Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for extracting volatile compounds like this compound from solid or liquid food samples.[14][15]

1. Materials and Reagents:

  • Food sample (e.g., fruit puree, juice)

  • 20 mL headspace vials with screw caps and septa

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[14]

  • Sodium chloride (NaCl)

  • Internal standard (optional, e.g., 3-nonanone)[14]

2. Procedure:

  • Weigh approximately 5 g of the homogenized food sample into a 20 mL headspace vial.[14]

  • Add 1 g of NaCl to enhance the release of volatile compounds.[13][14]

  • If using, spike the sample with a known concentration of an internal standard.

  • Seal the vial tightly.

  • Equilibrate the vial in a water bath or heating block at 50°C for 15 minutes with agitation.[13][14]

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C.[14]

  • Retract the fiber and immediately insert it into the GC inlet for thermal desorption and analysis as described in Protocol 2.[11][14]

Protocol 4: Sensory Evaluation as a Reference Standard

This protocol outlines the use of this compound as a reference in descriptive sensory analysis.

1. Materials and Reagents:

  • This compound standard solution (e.g., 10 ppm in deodorized water or ethanol/water mixture)

  • Deodorized water for palate cleansing

  • Unsalted crackers

  • ISO standard wine glasses

  • Trained sensory panel (8-12 panelists)

2. Procedure:

  • Reference Preparation: Prepare a solution of this compound at a concentration that is clearly perceivable but not overpowering. This will serve as the "green/herbaceous" reference.

  • Panelist Training: In a training session, present the panelists with the this compound reference solution. Instruct them to memorize the specific aroma character. This establishes a common language and understanding of the "green" attribute.

  • Sample Evaluation: During the evaluation of food samples, provide the reference standard for panelists to recall the specific aroma.

  • Data Collection: Panelists will rate the intensity of the "green/herbaceous" character in the food samples on a predefined scale (e.g., a 15-cm line scale anchored from "not perceivable" to "very intense").

  • Data Analysis: Analyze the collected data statistically (e.g., using ANOVA) to determine if there are significant differences in the "green" attribute among the samples.

Visualizations

general_workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Stock & Working Standards inst Instrumental Analysis (GC-MS) prep->inst Calibration sens Sensory Evaluation (Descriptive Analysis) prep->sens Reference quant Quantification & Identification inst->quant qual Flavor Profile Characterization sens->qual

Caption: General workflow for using this compound as a standard.

hs_spme_workflow start Sample Homogenization vial Place Sample (5g) & NaCl (1g) in Vial start->vial equil Equilibrate at 50°C for 15 min vial->equil extract Expose SPME Fiber to Headspace (30 min) equil->extract desorb Thermal Desorption in GC Inlet extract->desorb gcms GC-MS Analysis desorb->gcms end Data Analysis gcms->end

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

solvent_extraction_workflow sample Homogenize Food Sample (e.g., 500g apple pomace) extraction Solvent Extraction (e.g., Dichloromethane) sample->extraction filtration Filter to Separate Solid and Liquid Phases extraction->filtration washing Wash Extract with Water (Liquid-Liquid Extraction) filtration->washing drying Dry with Anhydrous Na₂SO₄ washing->drying concentration Concentrate using Rotary Evaporator drying->concentration analysis Analysis by GC-MS concentration->analysis

References

Application of Hexyl Heptanoate in Fragrance Formulation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl heptanoate is a fatty acid ester that serves as a valuable component in the fragrance industry. It is synthesized from hexanol and heptanoic acid.[1] This document provides detailed application notes and protocols for the utilization of this compound in fragrance formulation research. It includes its physicochemical properties, odor profile, and methodologies for its evaluation in various fragrance applications.

Physicochemical Properties and Odor Profile

This compound is a liquid at room temperature with a characteristic herbaceous and green aroma.[1][2] Its properties make it a versatile ingredient in the creation of fresh and natural scent compositions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₂₆O₂[1]
Molecular Weight 214.34 g/mol [1]
Appearance Liquid[1]
Odor Herbaceous, Green, Dank Foliage, Mallow Leaves[1][2]
Density 0.860 - 0.865 g/cm³ at 20°C[1][2]
Refractive Index 1.426 - 1.430 at 20°C[1][2]
Boiling Point 252.00 to 253.00 °C at 760.00 mm Hg[2]
Flash Point 229.00 °F (109.44 °C)[2]
Solubility Insoluble in water; Soluble in ethanol[1]
Vapor Pressure 0.014000 mmHg @ 25.00 °C (est)[2]
logP (o/w) 5.371 (est)[2]

Olfactory Signaling Pathway

The perception of fragrance molecules like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory receptor neurons in the nasal cavity. The binding of an odorant to its specific OR triggers a conformational change in the receptor, leading to the activation of a G-protein, typically Gαolf. This activation initiates a downstream signaling cascade, resulting in the generation of an action potential that is transmitted to the olfactory bulb in the brain, where the odor is processed and perceived. The combinatorial activation of various ORs by different odorants allows for the discrimination of a vast array of scents.

Olfactory_Signaling_Pathway Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Neuron Olfactory Receptor Neuron Ion_Channel->Neuron Depolarizes Brain Brain (Odor Perception) Neuron->Brain Signal Transmission Fragrance_Formulation_Workflow Start Start: New Fragrance Ingredient (this compound) Physicochem Physicochemical Characterization Start->Physicochem Sensory_Raw Sensory Analysis (Raw Material) Physicochem->Sensory_Raw Formulation Incorporation into Product Base Sensory_Raw->Formulation Stability Accelerated Stability Testing Formulation->Stability Performance Performance Testing (e.g., Substantivity) Formulation->Performance Consumer Consumer Acceptance Testing Stability->Consumer Performance->Consumer Final Final Formulation Consumer->Final

References

Application Notes: Hexyl Heptanoate as a Volatile Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile Organic Compounds (VOCs) present in human breath, urine, and blood are gaining significant attention as potential non-invasive biomarkers for diagnosing and monitoring a variety of metabolic diseases. These compounds are often intermediates or byproducts of metabolic pathways and their profiles can reflect alterations in an individual's metabolic state. Hexyl heptanoate, a fatty acid ester, has been identified as a human metabolite and is emerging as a potential volatile biomarker for metabolic studies. This application note provides a comprehensive overview of the current understanding of this compound in this context, including its metabolic origins, analytical methodologies for its detection, and its potential applications in metabolic research and drug development.

This compound: A Potential Metabolic Biomarker

This compound (C13H26O2) is an ester formed from heptanoic acid (a seven-carbon fatty acid) and hexanol. As a fatty acid ester, it is intrinsically linked to lipid metabolism. The synthesis and breakdown of such esters are integral to fatty acid transport, storage, and signaling. Alterations in the levels of this compound in biological samples could, therefore, signify shifts in fatty acid metabolism, which are characteristic of various metabolic disorders such as diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).

While direct evidence linking specific concentrations of this compound to metabolic diseases is still an active area of research, the foundational knowledge of fatty acid metabolism provides a strong rationale for its investigation as a biomarker.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature detailing the concentration ranges of this compound in various biological matrices (breath, urine, plasma) corresponding to specific metabolic states (e.g., healthy vs. diabetic). The following table is presented as a template for researchers to populate as data becomes available.

Biological MatrixMetabolic StateConcentration Range (ng/L or ng/mL)Fold Change (vs. Healthy Control)Reference
Exhaled Breath Healthy ControlData Not Available-
Type 2 DiabetesData Not AvailableData Not Available
ObesityData Not AvailableData Not Available
Urine Healthy ControlData Not Available-
Type 2 DiabetesData Not AvailableData Not Available
ObesityData Not AvailableData Not Available
Plasma/Serum Healthy ControlData Not Available-
Type 2 DiabetesData Not AvailableData Not Available
ObesityData Not AvailableData Not Available

Experimental Protocols

The following are detailed protocols for the analysis of this compound in various biological samples, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for VOC analysis.

Protocol 1: Analysis of this compound in Exhaled Breath Condensate (EBC)

This protocol is adapted from general methods for VOC analysis in EBC and should be optimized for this compound.

1. Sample Collection:

  • Collect EBC using a commercially available collection device (e.g., RTube™, EcoScreen) according to the manufacturer's instructions.
  • Collect a sufficient volume (typically 1-2 mL) over a 10-15 minute period of normal tidal breathing.
  • Immediately after collection, aliquot the EBC into pre-cleaned glass vials and store at -80°C until analysis to prevent degradation of volatile compounds.

2. Sample Preparation (Solid-Phase Microextraction - SPME):

  • Thaw the EBC sample at room temperature.
  • Transfer 1 mL of EBC to a 10 mL headspace vial.
  • Add a magnetic stir bar and a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound, if available).
  • Seal the vial with a PTFE-lined septum.
  • Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with gentle agitation to allow for equilibration of volatiles in the headspace.
  • Expose a conditioned SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Injector: Splitless mode, 250°C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes. (This program should be optimized for ideal separation).
  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Mass Spectrometer (MS) Conditions:
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum by comparison to an authentic standard.
  • Quantify the peak area of this compound relative to the internal standard.
  • Normalize the concentration to the volume of EBC analyzed.

Protocol 2: Analysis of this compound in Urine

1. Sample Collection:

  • Collect mid-stream urine samples in sterile containers.
  • To minimize bacterial contamination and metabolic changes, process the samples as soon as possible or store them at -80°C.

2. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Thaw urine samples at room temperature.
  • Centrifuge the sample (e.g., at 3000 x g for 10 minutes) to remove particulate matter.
  • Transfer 1-2 mL of the supernatant to a 10 mL headspace vial.
  • Add a known amount of internal standard.
  • To enhance the release of volatiles, add a salt (e.g., NaCl to saturation).
  • Proceed with the HS-SPME and GC-MS analysis as described in Protocol 1, with potential optimization of incubation time and temperature.

3. Data Analysis:

  • Similar to the EBC protocol, identify and quantify this compound.
  • Normalize the concentration to urinary creatinine levels to account for variations in urine dilution.

Protocol 3: Analysis of this compound in Plasma/Serum

1. Sample Collection:

  • Collect whole blood into appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).
  • Process the blood to separate plasma or serum according to standard clinical procedures.
  • Store the plasma/serum at -80°C until analysis.

2. Sample Preparation (Liquid-Liquid Extraction followed by SPME):

  • Thaw plasma/serum samples on ice.
  • To 500 µL of plasma/serum, add a known amount of internal standard.
  • Perform a liquid-liquid extraction to isolate the lipids and other non-polar compounds. For example, add 2 mL of a 2:1 (v/v) mixture of methanol:chloroform, vortex thoroughly, and centrifuge to separate the phases.
  • Carefully transfer the organic (lower) phase to a clean vial.
  • Evaporate the solvent under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., hexane) and transfer to a headspace vial for HS-SPME analysis as described in Protocol 1.

3. GC-MS Analysis and Data Analysis:

  • Follow the GC-MS and data analysis procedures as outlined in Protocol 1.
  • Normalize the concentration to the volume of plasma/serum used.

Signaling Pathways and Logical Relationships

This compound, as a fatty acid ester, is a product of fatty acid metabolism. Its formation involves the esterification of heptanoic acid with hexanol. This process is part of the broader lipid metabolism network that is crucial for energy storage, membrane structure, and signaling.

Below are diagrams illustrating the general experimental workflow for this compound analysis and a simplified representation of its metabolic context.

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Breath Exhaled Breath EBC Exhaled Breath Condensate (EBC) Breath->EBC Urine Urine SPME Solid-Phase Microextraction (SPME) Urine->SPME Blood Blood LLE Liquid-Liquid Extraction (LLE) Blood->LLE EBC->SPME GCMS Gas Chromatography- Mass Spectrometry (GC-MS) SPME->GCMS LLE->SPME Identification Identification GCMS->Identification Quantification Quantification Identification->Quantification Normalization Normalization Quantification->Normalization

Caption: Experimental workflow for this compound analysis.

Metabolic_Pathway cluster_precursors Precursors cluster_metabolism Fatty Acid Metabolism cluster_synthesis Ester Synthesis cluster_signaling Potential Signaling & Excretion FattyAcids Dietary Fats & Carbohydrates HeptanoicAcid Heptanoic Acid FattyAcids->HeptanoicAcid Hexanol Hexanol FattyAcids->Hexanol HexylHeptanoate This compound HeptanoicAcid->HexylHeptanoate Esterification Hexanol->HexylHeptanoate Signaling Cellular Signaling (e.g., PPAR activation) HexylHeptanoate->Signaling Excretion Excretion (Breath, Urine) HexylHeptanoate->Excretion Volatilization

Caption: Simplified metabolic context of this compound.

Conclusion and Future Directions

This compound holds promise as a volatile biomarker for monitoring metabolic health. Its direct link to fatty acid metabolism provides a strong biological basis for its investigation. The protocols outlined in this application note provide a starting point for researchers to begin quantifying this compound in various biological matrices.

Future research should focus on:

  • Quantitative Studies: Establishing baseline concentrations of this compound in healthy populations and determining how these levels change in various metabolic diseases.

  • Method Validation: Rigorous validation of the analytical methods for this compound quantification in different biological samples.

  • Mechanistic Studies: Elucidating the specific enzymatic pathways and signaling cascades involving this compound to better understand its role in metabolic regulation.

The development of this compound as a reliable biomarker could lead to novel, non-invasive tools for early disease detection, patient stratification, and monitoring treatment efficacy in the context of metabolic disorders.

Application Note: Analysis of Hexyl Heptanoate Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the analysis of hexyl heptanoate, a volatile ester compound, using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). HS-SPME is a solvent-free, sensitive, and efficient sample preparation technique ideal for extracting volatile and semi-volatile compounds from various sample matrices.[1][2] This method combines sampling, extraction, and concentration into a single step, minimizing sample loss and handling.[3] The detailed methodology herein covers fiber selection, optimization of extraction parameters, and the specific GC-MS conditions required for the accurate identification and quantification of this compound.

Principle of the Method

The HS-SPME-GC-MS method involves three main stages:

  • Headspace Solid-Phase Microextraction (HS-SPME): A fused silica fiber coated with a specific stationary phase is exposed to the headspace (the vapor phase) above the sample in a sealed vial.[1][2] Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed or absorbed by the fiber coating. Key parameters like temperature, time, and sample matrix modifications (e.g., salt addition) are optimized to maximize extraction efficiency.[3][4][5]

  • Gas Chromatography (GC): After extraction, the SPME fiber is retracted and inserted into the hot injector of a gas chromatograph. The trapped analytes are thermally desorbed from the fiber and transferred into the GC column.[6] The compounds are then separated based on their boiling points and interaction with the column's stationary phase.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification, while the total ion count or specific ion count provides quantitative information.

Experimental Workflow Diagram

HS_SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (Liquid or Solid Matrix) Vial 2. Aliquot to Headspace Vial Sample->Vial Salt 3. Add Salt (Optional) & Internal Standard Vial->Salt Seal 4. Seal Vial Salt->Seal Incubate 5. Incubate & Equilibrate (e.g., 60°C for 15 min) Seal->Incubate Extract 6. Expose SPME Fiber (e.g., 30 min) Incubate->Extract Retract 7. Retract Fiber Extract->Retract Desorb 8. Thermal Desorption in GC Injector (e.g., 250°C) Retract->Desorb Separate 9. GC Separation Desorb->Separate Detect 10. MS Detection & Ionization Separate->Detect Identify 11. Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify 12. Quantification (Peak Area vs. Calibration) Identify->Quantify Report 13. Report Results Quantify->Report SPME_Optimization_Logic cluster_params Optimization Parameters cluster_process Process Start Start Optimization Temp 1. Extraction Temperature (e.g., 40, 50, 60, 70, 80°C) Start->Temp Analyze Analyze & Measure Peak Area Temp->Analyze Vary Temp, Keep Time Constant Time 2. Extraction Time (e.g., 15, 30, 45, 60 min) Time->Analyze Vary Time, Keep Temp Constant Salt 3. Salt Effect (e.g., 0% vs 30% NaCl) Salt->Analyze Compare With/Without Salt Plot Plot Peak Area vs. Parameter Analyze->Plot Select Select Optimum Value (Plateau of Curve) Plot->Select Select->Time Use Optimal Temp Select->Salt Use Optimal Temp & Time End Optimized Protocol Select->End

References

Application Note: Hexyl Heptanoate as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the use of an internal standard (IS) is a critical practice for achieving accurate and precise quantification. An internal standard is a compound of known concentration added to a sample, calibrant, and blank in the same amount. This allows for correction of variations in sample injection volume, solvent evaporation, and instrument response, thereby improving the reliability of analytical results.

Hexyl heptanoate, a fatty acid ester, possesses ideal characteristics for use as an internal standard in the analysis of volatile and semi-volatile organic compounds. Its properties, such as being chemically inert, having good chromatographic behavior, and a retention time that does not interfere with common analytes, make it a suitable candidate for various applications, including flavor and fragrance analysis, food and beverage quality control, and environmental monitoring.

Physicochemical Properties of this compound

The suitability of this compound as an internal standard is underscored by its distinct physicochemical properties, which are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₂₆O₂
Molecular Weight 214.34 g/mol
Appearance Colorless liquid
Odor Fruity, green, waxy
Boiling Point Approximately 246-247 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol and hexane.
Kovats Retention Index 1470 (non-polar column), 1699 (polar column)

Principle of Internal Standardization

The internal standard method involves adding a constant, known amount of this compound to all samples, calibration standards, and quality controls. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This ratio corrects for variations that can occur during sample preparation and analysis. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of the analyte in the samples is then determined from this calibration curve.

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample GC_Analysis GC Analysis Sample->GC_Analysis Cal_Std Calibration Standards Cal_Std->GC_Analysis QC Quality Controls QC->GC_Analysis IS This compound (Internal Standard) IS->Sample Add constant amount IS->Cal_Std IS->QC Peak_Areas Measure Peak Areas (Analyte & IS) GC_Analysis->Peak_Areas Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Areas->Ratio Cal_Curve Construct Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

Principle of Internal Standard Calibration.

Experimental Protocols

Application: Quantification of Flavor Esters in a Beverage Matrix by GC-FID

This protocol outlines a general procedure for the quantification of target flavor esters in a beverage sample using this compound as an internal standard with Gas Chromatography-Flame Ionization Detection (GC-FID).

4.1.1. Materials and Reagents

  • This compound (≥99% purity)

  • Target flavor ester analytes (e.g., ethyl hexanoate, isoamyl acetate; ≥99% purity)

  • Solvent (e.g., dichloromethane, HPLC grade)

  • Anhydrous sodium sulfate

  • Volumetric flasks, pipettes, and syringes

  • GC vials with caps

4.1.2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound, dissolve it in dichloromethane in a 100 mL volumetric flask, and fill to the mark.

  • Analyte Stock Solution (1000 µg/mL): Prepare individual stock solutions for each target flavor ester by accurately weighing 100 mg of each analyte and dissolving it in dichloromethane in separate 100 mL volumetric flasks.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution(s) and a constant volume of the internal standard stock solution into volumetric flasks and diluting with dichloromethane. A typical calibration series might contain analyte concentrations of 1, 5, 10, 25, 50, and 100 µg/mL, with each standard containing 20 µg/mL of this compound.

4.1.3. Sample Preparation

  • Degas carbonated beverage samples by sonication for 15 minutes.

  • Pipette 10 mL of the beverage sample into a separatory funnel.

  • Add a known amount of the this compound internal standard stock solution to achieve a final concentration of 20 µg/mL in the final extract.

  • Perform a liquid-liquid extraction by adding 5 mL of dichloromethane and shaking vigorously for 2 minutes. Allow the layers to separate.

  • Collect the organic (bottom) layer and repeat the extraction twice more with fresh 5 mL portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

4.1.4. GC-FID Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector: Splitless, 250 °C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 180 °C

    • Ramp: 20 °C/min to 250 °C, hold for 5 minutes

  • Detector: FID, 280 °C

4.1.5. Data Analysis

  • Identify the peaks corresponding to the analytes and this compound based on their retention times, confirmed by running individual standards.

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each calibration standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analytes in the samples using the linear regression equation from the calibration curve.

G Start Start Sample_Prep Sample Preparation (Degas, Measure) Start->Sample_Prep IS_Spike Spike with this compound Internal Standard Sample_Prep->IS_Spike Extraction Liquid-Liquid Extraction with Dichloromethane IS_Spike->Extraction Drying_Conc Dry and Concentrate Extract Extraction->Drying_Conc GC_Analysis GC-FID Analysis Drying_Conc->GC_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) GC_Analysis->Data_Processing Quantification Quantification (Using Calibration Curve) Data_Processing->Quantification End End Quantification->End

Experimental Workflow for GC-FID Analysis.

Data Presentation

The following table presents hypothetical data from a calibration and sample analysis for the quantification of ethyl hexanoate using this compound as an internal standard.

Table 1: Hypothetical Calibration and Sample Analysis Data

Sample IDAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (µg/mL)
Cal Std 11.0205,234101,5670.0515-
Cal Std 25.02026,170102,1100.2563-
Cal Std 310.02051,980101,8900.5102-
Cal Std 425.020129,500101,7501.2727-
Cal Std 550.020258,900101,9202.5402-
Cal Std 6100.020515,600101,6805.0708-
Sample 1 Unknown 20 87,450 101,980 0.8575 16.8
Sample 2 Unknown 20 154,320 102,050 1.5122 29.7

Calibration Curve Equation (from hypothetical data): y = 0.0506x + 0.0012 (R² = 0.9998)

Conclusion

This compound is a viable and effective internal standard for the quantitative analysis of volatile and semi-volatile compounds, particularly esters, in complex matrices. Its chemical properties ensure good chromatographic performance and minimal interference with common analytes. The detailed protocol provided herein offers a robust framework for developing and validating analytical methods using this compound as an internal standard, ultimately leading to more accurate and reliable quantitative results in research, quality control, and drug development settings.

Application Notes and Protocols for Lipase-Catalyzed Transesterification of Hexyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of hexyl heptanoate via lipase-catalyzed transesterification. This compound is a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries, prized for its fruity and herbaceous aroma.[1] The enzymatic approach offers a sustainable and highly selective alternative to conventional chemical synthesis, operating under mild reaction conditions which minimizes byproduct formation and energy consumption. This guide includes comprehensive experimental protocols, a summary of reaction parameters in tabular format derived from similar ester syntheses, and diagrams illustrating the enzymatic mechanism and experimental workflow.

Introduction

This compound (C₁₃H₂₆O₂) is a heptanoate ester formed from the condensation of heptanoic acid and hexan-1-ol.[1] Its production through biocatalysis, specifically using lipases, aligns with the principles of green chemistry. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are robust enzymes that can catalyze esterification and transesterification reactions in non-aqueous media.[2] The use of immobilized lipases, such as the commercially available Novozym® 435 (Candida antarctica lipase B immobilized on an acrylic resin), is particularly advantageous as it simplifies catalyst recovery and reuse, thereby enhancing the economic feasibility of the process.[3]

The transesterification reaction for this compound production involves the conversion of an existing ester (e.g., a short-chain alkyl heptanoate) and hexanol into this compound and a short-chain alcohol. This method can be advantageous in certain scenarios, such as when the starting heptanoate ester is more readily available or when direct esterification is hindered by factors like water content.

Data Presentation

While specific quantitative data for the lipase-catalyzed transesterification of this compound is limited in publicly available literature, the following tables summarize typical reaction conditions and conversion efficiencies for the synthesis of structurally similar hexyl esters. This data serves as a valuable reference for optimizing the production of this compound.

Table 1: Reaction Parameters for Lipase-Catalyzed Synthesis of Various Hexyl Esters

ParameterHexyl Acetate[4]Hexyl Butyrate[5]Castor Oil Hexyl Ester[6]
Lipase Lipozyme IM-77 (immobilized Mucor miehei)Immobilized Candida rugosaLipozyme TL IM
Acyl Donor TriacetinButyric AcidCastor Oil
Alcohol HexanolHexanolHexanol
Molar Ratio (Acyl Donor:Alcohol) 1:2.71:21:3
Temperature (°C) 52.659.560
Enzyme Loading (% w/w of substrates) 37.1%15.8%10%
Solvent n-HexaneSolvent-freeLiquid CO₂
Reaction Time (h) 7.735
Conversion/Yield (%) 86.6%94.5%88.3%

Table 2: Influence of Key Parameters on Ester Synthesis (General Observations)

ParameterTypical RangeEffect on ReactionReference
Temperature 30 - 70 °CReaction rate increases with temperature up to an optimum, beyond which enzyme denaturation occurs.[6]
Substrate Molar Ratio 1:1 to 1:5 (Acyl Donor:Alcohol)An excess of one substrate can drive the reaction equilibrium towards product formation.[4]
Enzyme Loading 1 - 15% (w/w)Higher enzyme concentration generally increases the reaction rate, but can be cost-prohibitive.[6]
Agitation Speed 150 - 250 rpmSufficient mixing is crucial to minimize mass transfer limitations, especially with immobilized enzymes.[7]
Solvent Non-polar (e.g., n-hexane, heptane) or Solvent-freeNon-polar solvents often favor the forward reaction (esterification). Solvent-free systems are environmentally preferable.[4]

Experimental Protocols

This section provides a detailed methodology for the lipase-catalyzed transesterification of a model short-chain heptanoate ester with hexanol to produce this compound.

Materials and Reagents
  • Immobilized Lipase (e.g., Novozym® 435)

  • Ethyl heptanoate (or other suitable short-chain alkyl heptanoate)

  • Hexan-1-ol

  • n-Hexane (anhydrous, HPLC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Reaction vessel (e.g., 100 mL screw-capped Erlenmeyer flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Rotary evaporator

  • Separatory funnel

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Protocol 1: Lipase-Catalyzed Transesterification
  • Reactant Preparation: In a clean, dry 100 mL screw-capped flask, combine ethyl heptanoate and hexan-1-ol. A typical starting point is a 1:2 molar ratio of ethyl heptanoate to hexanol to drive the reaction towards the formation of this compound. Add a suitable volume of anhydrous n-hexane to dissolve the reactants (e.g., 20 mL).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% of the total substrate weight.

  • Reaction Incubation: Securely cap the flask and place it in a shaking incubator set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by withdrawing small aliquots (e.g., 100 µL) at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours). Analyze the aliquots by GC to determine the conversion of ethyl heptanoate and the formation of this compound.

  • Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired level of conversion (or equilibrium), terminate the reaction by filtering the reaction mixture to separate the immobilized lipase. The recovered lipase can be washed with fresh solvent (e.g., n-hexane), dried, and stored for reuse in subsequent batches.

  • Product Purification:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic phase with a 5% aqueous solution of sodium bicarbonate to remove any unreacted heptanoic acid that may have formed due to hydrolysis.

    • Wash the organic phase with deionized water to remove any remaining sodium bicarbonate and other water-soluble impurities.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter the dried solution to remove the sodium sulfate.

    • Remove the solvent (n-hexane) using a rotary evaporator to obtain the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography if required.

Protocol 2: Analytical Method (GC-FID)
  • Sample Preparation: Dilute the aliquots from the reaction mixture in a known volume of n-hexane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold at 240°C for 5 minutes.

  • Quantification: Identify and quantify the peaks corresponding to ethyl heptanoate, hexan-1-ol, and this compound by comparing their retention times with those of pure standards. Calculate the percentage conversion based on the disappearance of the limiting reactant (ethyl heptanoate).

Mandatory Visualizations

Lipase-Catalyzed Transesterification Mechanism (Ping-Pong Bi-Bi)

The enzymatic transesterification catalyzed by lipase generally follows a Ping-Pong Bi-Bi mechanism. This involves the formation of a covalent acyl-enzyme intermediate.

G E Lipase (E) EA Lipase-Ester Complex (E-RCOOR') E->EA + RCOOR' (Ester 1) p1 EA->p1 F Acyl-Enzyme Intermediate (E-COR) FB Intermediate-Alcohol Complex (E-COR-R''OH) F->FB + R''OH (Alcohol 2) p2 FB->p2 EQ Lipase-Product Complex (E-RCOOR'') EQ->E - RCOOR'' (Ester 2) p1->F - R'OH (Alcohol 1) p2->EQ

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of this compound.

G start Start reactants Prepare Reactants (Ethyl Heptanoate, Hexanol, Solvent) start->reactants enzyme Add Immobilized Lipase reactants->enzyme reaction Incubate at Controlled Temperature and Agitation enzyme->reaction monitoring Monitor Reaction by GC Analysis reaction->monitoring monitoring->reaction Continue Incubation termination Terminate Reaction and Recover Enzyme monitoring->termination Desired Conversion purification Product Purification (Washing and Solvent Removal) termination->purification analysis Final Product Analysis (GC-MS, NMR) purification->analysis end End analysis->end

Caption: Experimental workflow for this compound synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Hexyl Heptanoate Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the enzymatic synthesis of hexyl heptanoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enzymatic synthesis the preferred method?

This compound is an ester formed from the condensation of heptanoic acid and hexan-1-ol.[1] It is valued as a flavoring agent and volatile oil component.[1] Enzymatic synthesis using lipases is preferred over traditional chemical methods because it operates under milder conditions, which minimizes by-product formation, reduces energy consumption, and is more environmentally friendly.[2][3]

Q2: What are the most common enzymes used for this synthesis?

Immobilized lipases are frequently used due to their high catalytic activity, specificity, and ease of recovery and reuse.[2] A commonly cited example for similar ester syntheses is Novozym® 435, which is an immobilized lipase B from Candida antarctica.[4] Other lipases, such as those from Rhizomucor miehei (Lipozyme® IM) and Thermomyces lanuginosus, are also effective for esterification.[5][6]

Q3: What are the key reaction parameters that influence the yield of this compound?

The yield is primarily affected by several factors:

  • Temperature: Typically optimal between 40-60°C.[4]

  • Substrate Molar Ratio (Alcohol:Acid): Varies, but an excess of one substrate can drive the reaction forward.[4]

  • Enzyme Loading: Generally 1-10% (w/w) of the total substrate mass.[4]

  • Water Content: Excess water can promote the reverse reaction (hydrolysis), so anhydrous conditions are often preferred.[4][7]

  • Agitation Speed: Adequate mixing (150-250 rpm) is crucial to overcome mass transfer limitations.[4]

  • Reaction Solvent: Non-polar solvents like n-hexane or solvent-free systems are common.[4]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by taking small samples from the mixture at regular intervals.[2][4] These samples are typically analyzed using Gas Chromatography (GC) to measure the conversion of the reactants (hexyl alcohol and heptanoic acid) into the product (this compound).[2][8]

Q5: How can the immobilized enzyme be recovered and reused?

After the reaction, the immobilized enzyme can be easily recovered by filtration or centrifugation.[2][4] To maintain its activity for subsequent uses, it should be washed with a suitable solvent (like n-hexane) to remove any adsorbed substrates and products, and then dried, often under a vacuum.[2][4] Proper recovery and washing are essential for the economic viability of the process.[4]

Troubleshooting Guide

Issue 1: Low Product Yield or Slow Reaction Rate

Why is my conversion rate low and the reaction taking too long?

A low yield or slow reaction rate is a common problem that can be attributed to several suboptimal reaction conditions.

Possible Causes and Solutions:

  • Suboptimal Temperature: Lipase activity is highly temperature-dependent. Temperatures that are too low will result in a slow reaction, while excessively high temperatures can cause enzyme denaturation.[4]

    • Solution: Optimize the temperature by running small-scale experiments, typically within the 40-60°C range, to find the ideal point for your specific lipase.[4]

  • Incorrect Substrate Molar Ratio: An inappropriate ratio of hexyl alcohol to heptanoic acid can limit the conversion. While a 1:1 ratio is a common starting point, an excess of one reactant can shift the equilibrium towards the product.[4] However, a large excess can also lead to enzyme inhibition.[4]

    • Solution: Experiment with different molar ratios (e.g., 1:1.5, 1.5:1, 1:2, 2:1) to determine the optimal balance for maximizing yield.[4]

  • Presence of Excess Water: Water is a product of esterification. Its accumulation can drive the reverse reaction, hydrolysis, reducing the net yield.[4][7] While a minimal amount of water is needed for lipase activity, excess water is detrimental.[4][9]

    • Solution: Use anhydrous solvents and consider adding activated molecular sieves (e.g., 3Å) to the reaction mixture to remove water as it is formed.[4]

  • Insufficient Mixing: Inadequate agitation can lead to poor diffusion of substrates to the enzyme's active sites, especially when using immobilized enzymes.[4] This is a common mass transfer limitation.

    • Solution: Ensure a consistent and adequate agitation speed, generally between 150-250 rpm, throughout the reaction.[4]

  • Low Enzyme Loading or Activity: Too little enzyme will naturally result in a slow reaction.[4] Alternatively, the enzyme may have lost activity due to improper storage or handling.[4]

    • Solution: Verify the activity of your lipase. If the activity is confirmed, experiment with increasing the enzyme loading, typically in the range of 1-10% (w/w) of substrates.[4]

Table 1: Typical Reaction Parameters for Enzymatic Ester Synthesis

ParameterTypical RangeRationale / Impact on Yield
Temperature 30 - 70 °CAffects enzyme activity and stability. The optimal temperature balances reaction rate against thermal denaturation.[4][6]
Enzyme Loading 1 - 15% (w/w)Higher loading increases the reaction rate but also the cost. A plateau is often reached where more enzyme does not significantly increase yield.[4][6]
Substrate Molar Ratio (Alcohol:Acid) 1:2 to 2:1An excess of one substrate can shift the equilibrium to favor product formation, but high concentrations can also cause inhibition.[4][6]
Agitation Speed 150 - 250 rpmCrucial for overcoming mass transfer limitations, ensuring substrates can access the immobilized enzyme's active sites.[4]
Reaction Time 1 - 48 hoursDepends on other parameters. The reaction should be monitored to find the point where equilibrium is reached.[4]

// Primary Causes cause1 [label="Suboptimal\nTemperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Incorrect\nMolar Ratio?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Excess\nWater Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Insufficient\nMixing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause5 [label="Low Enzyme\nLoading/Activity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions sol1 [label="Solution:\nOptimize temperature\n(e.g., 40-60°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution:\nVary substrate molar ratio\n(e.g., 1:1.5 to 2:1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution:\nUse anhydrous solvents.\nAdd molecular sieves.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Solution:\nIncrease agitation speed\n(e.g., 150-250 rpm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol5 [label="Solution:\nVerify enzyme activity.\nIncrease enzyme loading.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> cause1; cause1 -> sol1 [label="Yes"]; cause1 -> cause2 [label="No"]; cause2 -> sol2 [label="Yes"]; cause2 -> cause3 [label="No"]; cause3 -> sol3 [label="Yes"]; cause3 -> cause4 [label="No"]; cause4 -> sol4 [label="Yes"]; cause4 -> cause5 [label="No"]; cause5 -> sol5 [label="Yes"]; }

Caption: Troubleshooting logic for suspected enzyme deactivation.

Issue 3: Difficulty in Product Purification

I have unreacted starting materials and other impurities in my final product. How can I improve its purity?

Post-synthesis purification is critical for obtaining high-purity this compound. Contamination with unreacted substrates or by-products is a common challenge.

Possible Causes and Solutions:

  • Unreacted Heptanoic Acid: The presence of residual acid is a frequent issue, especially if the reaction did not go to completion. [10] * Solution: During the work-up, wash the organic phase thoroughly with a mild basic solution, such as 5% aqueous sodium bicarbonate, to neutralize and remove the unreacted acid. [2][10]

  • Unreacted Hexyl Alcohol: An excess of the alcohol reactant may remain in the final mixture.

    • Solution: If a large excess of hexyl alcohol was used, consider removing it via distillation or rotary evaporation before the final purification steps. [10]

  • Formation of By-products: At higher temperatures, side reactions can occur, leading to the formation of impurities like dihexyl ether from the acid-catalyzed dehydration of hexanol. [10] * Solution: Lowering the reaction temperature can help minimize the formation of temperature-dependent by-products. [4]

  • Emulsion Formation During Extraction: Vigorous shaking during the washing steps can create stable emulsions, making phase separation difficult and leading to poor purification. [11] * Solution: Instead of shaking, gently invert the separatory funnel multiple times. [11]If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it. [11]

Experimental Protocols

General Protocol for this compound Synthesis

This protocol provides a general methodology. Specific quantities and conditions should be optimized for your setup.

1. Reactant Preparation:

  • In a suitable reaction vessel (e.g., a 100 mL screw-capped flask), combine hexan-1-ol and heptanoic acid in the desired molar ratio (e.g., 1:1). [2]* If using a solvent, add a non-polar solvent such as n-hexane. [4]For a solvent-free system, omit this step. [4] 2. Enzyme Addition:

  • Add the immobilized lipase (e.g., Novozym® 435) to the mixture. The enzyme loading should be between 1-10% of the total reactant weight. [4]* If water removal is desired, add activated 3Å molecular sieves. [4] 3. Reaction Incubation:

  • Securely cap the vessel and place it in a shaking incubator or on a magnetic stirrer with heating. [2]* Maintain the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm). [2][4] 4. Reaction Monitoring:

  • At regular intervals (e.g., every 1-2 hours), withdraw a small aliquot of the reaction mixture.

  • Analyze the sample by Gas Chromatography (GC) to determine the percent conversion of the limiting reactant. [2] 5. Reaction Termination and Product Isolation:

  • Once the desired conversion is reached (typically after 4-24 hours), stop the reaction and recover the immobilized enzyme by filtration. [2]* Transfer the filtrate to a separatory funnel. [2]* Wash the mixture with a 5% aqueous solution of sodium bicarbonate to remove unreacted heptanoic acid. [2]* Wash with deionized water or brine until the aqueous phase is neutral. [2][11]* Dry the remaining organic phase over anhydrous sodium sulfate and filter. [2]* Remove the solvent (if used) and any volatile impurities using a rotary evaporator to yield the purified this compound. [2] 6. Product Analysis:

  • Confirm the purity and identity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR). [2]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_reactants Combine Hexanol, Heptanoic Acid, & Solvent add_enzyme Add Immobilized Lipase & Molecular Sieves prep_reactants->add_enzyme incubate Incubate with Heating & Agitation (e.g., 50°C, 200 rpm) add_enzyme->incubate monitor Monitor Progress with GC incubate->monitor recover_enzyme Filter to Recover Enzyme for Reuse monitor->recover_enzyme Reaction Complete wash_bicarb Wash with NaHCO₃ Solution recover_enzyme->wash_bicarb wash_water Wash with Water/Brine wash_bicarb->wash_water dry Dry with Na₂SO₄ & Filter wash_water->dry evaporate Rotary Evaporation of Solvent dry->evaporate final_product Final Product: This compound evaporate->final_product analyze Confirm Purity (GC-MS, FTIR) final_product->analyze

Caption: General experimental workflow for enzymatic this compound synthesis.

References

Identifying side reaction products in hexyl heptanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of hexyl heptanoate.

Troubleshooting Guide

Q: My reaction yield is low. How can I improve it?

A: Low yields in this compound synthesis, typically performed via Fischer-Speier esterification, are often due to the reversible nature of the reaction.[1][2][3] To drive the equilibrium towards the product, consider the following:

  • Excess Reactant: Use a molar excess of one of the reactants, typically the less expensive one (e.g., hexanol).[2]

  • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[1] This is a highly effective method to shift the equilibrium towards the ester.

  • Catalyst Concentration: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[4]

  • Reaction Time and Temperature: The reaction may require sufficient time at reflux to reach completion. Monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q: My final product is discolored (yellow or brown). What is the cause and how can I prevent it?

A: Discoloration often indicates the presence of impurities arising from side reactions or degradation.

  • High Temperatures: Excessive heat can lead to the decomposition of reactants or the product.[5] Maintain a controlled reflux temperature.

  • Acid Catalyst: High concentrations of strong acid catalysts can cause charring. Use the recommended catalytic amount.

  • Starting Material Purity: Impurities in the initial heptanoic acid or hexanol can lead to colored byproducts. Ensure high-purity starting materials. For instance, heptanoic acid from petrochemical sources may contain impurities like 2-methylhexanoic acid.

Q: I am seeing unexpected peaks in my GC-MS analysis. What are the likely side products?

A: Besides unreacted starting materials, several side products can form during the synthesis of this compound.

  • Dihexyl Ether: Under acidic conditions and at elevated temperatures, the dehydration of hexanol can occur, leading to the formation of dihexyl ether.[4]

  • Unreacted Starting Materials: Due to the equilibrium nature of the Fischer esterification, it is common to have residual heptanoic acid and hexanol in the crude product.[5]

  • Other Esters: If your starting alcohol or carboxylic acid contains impurities (e.g., other isomers or alcohols/acids of different chain lengths), you may see the formation of other corresponding esters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of heptanoic acid with hexanol.[1][6]

Q2: How can I effectively remove the acid catalyst and unreacted heptanoic acid after the reaction?

A2: The crude product should be washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove the acid catalyst and any remaining heptanoic acid.[1] This is typically followed by washing with water and then brine to remove residual water-soluble impurities before drying the organic layer.

Q3: What are the recommended purification techniques for this compound?

A3: After the initial work-up, vacuum distillation is a common and effective method for purifying this compound to a high degree, separating it from less volatile impurities and any high-boiling side products.[7]

Q4: What analytical techniques are suitable for confirming the purity of my this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying the product and any volatile impurities.[8][9] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also used to confirm the structure of the ester.[8]

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via Fischer-Speier esterification.

ParameterTypical Value/RangeNotes
Molar Ratio (Hexanol:Heptanoic Acid) 1.5:1 to 3:1Using an excess of the alcohol helps to drive the reaction to completion.
Catalyst Loading (H₂SO₄) 1-2 mol%Sufficient to catalyze the reaction without causing significant side reactions.
Reaction Temperature 110-120 °C (reflux in toluene)Allows for the azeotropic removal of water.
Reaction Time 4-8 hoursMonitor by TLC or by the amount of water collected in the Dean-Stark trap.
Expected Yield > 85%Yields can be very high with efficient water removal.
Purity (after distillation) > 98%Vacuum distillation is effective for achieving high purity.

Experimental Protocol: Fischer-Speier Esterification of this compound

This protocol is a representative method for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, combine heptanoic acid (1 equivalent), hexanol (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) in toluene.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is formed (usually after 4-8 hours).

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and unreacted heptanoic acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to obtain a colorless, oily liquid.

Visualizations

HexylHeptanoate_Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Heptanoic Acid + Hexanol + Toluene catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Reflux with Dean-Stark Trap (110-120°C, 4-8h) catalyst->reflux cool Cool to Room Temperature reflux->cool wash_bicarb Wash with NaHCO₃ (aq) cool->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry with Na₂SO₄ wash_brine->dry filter Filter dry->filter evaporate Evaporate Toluene filter->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

Side_Reactions Main and Side Reactions in this compound Synthesis heptanoic_acid Heptanoic Acid hexyl_heptanoate This compound (Main Product) heptanoic_acid->hexyl_heptanoate + Hexanol (Esterification) hexanol Hexanol hexanol->hexyl_heptanoate dihexyl_ether Dihexyl Ether (Side Product) hexanol->dihexyl_ether - H₂O (Dehydration)

Caption: Main and potential side reactions.

References

Troubleshooting low purity in hexyl heptanoate purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the purification of hexyl heptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

A1: The most common impurities in crude this compound synthesized from hexan-1-ol and heptanoic acid include:

  • Unreacted starting materials: Residual hexan-1-ol and heptanoic acid are common.[1]

  • Water: A byproduct of the esterification reaction.[2][3]

  • Acid catalyst: Typically a strong acid like sulfuric acid or p-toluenesulfonic acid used to catalyze the reaction.[3][4]

  • Side products: Under certain conditions, side reactions can occur. For example, the acid-catalyzed dehydration of hexan-1-ol can form dihexyl ether.

Q2: My final product is cloudy. What is the likely cause and how can I resolve this?

A2: A cloudy appearance in the final product usually indicates the presence of water. To resolve this, ensure the organic phase is thoroughly dried with an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), before the final purification step (e.g., distillation). Allow sufficient contact time with the drying agent and ensure it is used in an adequate amount.

Q3: After aqueous workup, I'm observing an emulsion that is difficult to separate. What can I do?

A3: Emulsion formation during liquid-liquid extraction can be caused by vigorous shaking. To break an emulsion, you can try the following:

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel.

  • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

  • In persistent cases, filtering the mixture through a pad of celite or glass wool may be effective.

Q4: What is the best method to remove the acid catalyst after the reaction?

A4: The acid catalyst can be effectively removed by washing the crude product with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. The bicarbonate will neutralize the acid, forming a salt that is soluble in the aqueous layer and can be easily separated. Continue washing until the evolution of CO₂ gas ceases.

Troubleshooting Guide for Low Purity

Observed Problem Potential Cause Recommended Solution
Low Purity After Distillation Inefficient fractional distillation.- Ensure the distillation column has a sufficient number of theoretical plates for the separation. - Control the heating rate to ensure a slow and steady distillation. - Check for and eliminate any leaks in the distillation apparatus.
Co-distillation of impurities with similar boiling points.- Consider using vacuum distillation to lower the boiling points and potentially increase the boiling point differences between your product and impurities. - If distillation is ineffective, consider purification by column chromatography.
Presence of Starting Materials in Final Product Incomplete reaction.- Drive the esterification reaction to completion by using an excess of one reactant (typically the less expensive one) or by removing water as it forms using a Dean-Stark apparatus.[2][3] - Increase the reaction time or temperature, while monitoring for potential side reactions.
Inefficient purification.- During the workup, ensure thorough washing to remove unreacted acid and alcohol. - Optimize the purification method (distillation or chromatography) as described above.
Discoloration of Final Product (Yellow or Brown) Decomposition of the ester or impurities at high temperatures.- Use vacuum distillation to reduce the distillation temperature. - Ensure all glassware is clean and free of contaminants before starting the purification.
Use of an aggressive acid catalyst or high catalyst concentration.- Consider using a milder catalyst or reducing the catalyst concentration.

Data Presentation: Purification Method Comparison

The following table provides a representative comparison of purity levels for this compound at different stages of purification. The starting purity after the initial reaction is assumed to be 75%.

Purification Stage Key Impurities Removed Typical Purity (%) Estimated Yield (%)
Crude Reaction Mixture -75100
After Aqueous Wash (NaHCO₃) Heptanoic acid, acid catalyst85-9095
After Fractional Distillation Hexan-1-ol, water, other volatile impurities>9880-85
After Column Chromatography Non-volatile impurities, closely related byproducts>9970-80

Experimental Protocols

Protocol 1: Aqueous Workup for Crude this compound
  • Transfer: Allow the crude reaction mixture to cool to room temperature and transfer it to a separatory funnel. If the reaction was performed without a solvent, dissolve the mixture in a suitable organic solvent like diethyl ether or ethyl acetate (approximately 2-3 volumes of the crude product).

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions. Swirl gently after each addition. Stopper the funnel and vent frequently to release the pressure from the evolved CO₂ gas. Continue adding the bicarbonate solution until gas evolution ceases.

  • Extraction: Shake the separatory funnel gently to mix the layers, remembering to vent frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water and then with brine (saturated NaCl solution) to help remove residual water.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and swirl. The drying agent should no longer clump together when the solution is dry.

  • Filtration and Concentration: Filter the solution to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude, washed this compound.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude, washed this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation: Begin heating the flask gently. As the mixture heats, the vapors will rise through the fractionating column.

  • Equilibration: Allow the vapors to slowly ascend the column to establish a temperature gradient. The temperature at the distillation head should stabilize at the boiling point of the most volatile component.

  • Fraction Collection: Collect any initial low-boiling fractions (forerun) in a separate flask. Once the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 252-253 °C at 760 mmHg), switch to a clean receiving flask to collect the pure product.[1]

  • Completion: Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of residue remains in the distillation flask.

Protocol 3: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v). The polarity of the eluent can be gradually increased if necessary.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to identify the fractions containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Troubleshooting_Workflow start Low Purity of this compound check_impurities Identify Impurities (GC-MS) start->check_impurities starting_materials Unreacted Starting Materials (Hexan-1-ol, Heptanoic Acid) check_impurities->starting_materials High Levels water_catalyst Water or Acid Catalyst Present check_impurities->water_catalyst Present side_products Side Products (e.g., Dihexyl Ether) check_impurities->side_products Present incomplete_reaction Incomplete Reaction starting_materials->incomplete_reaction inefficient_workup Inefficient Aqueous Workup water_catalyst->inefficient_workup inefficient_purification Inefficient Purification side_products->inefficient_purification incomplete_reaction->inefficient_purification No optimize_reaction Optimize Reaction Conditions (e.g., Time, Temp, Water Removal) incomplete_reaction->optimize_reaction Yes improve_workup Improve Washing/Drying Steps inefficient_workup->improve_workup improve_purification Optimize Distillation or Chromatography inefficient_purification->improve_purification end High Purity this compound optimize_reaction->end improve_workup->end improve_purification->end

Caption: Troubleshooting workflow for low purity in this compound purification.

References

Removal of unreacted heptanoic acid from hexyl heptanoate mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted heptanoic acid from a hexyl heptanoate mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted heptanoic acid from my this compound mixture?

A1: The three primary methods for purifying this compound from unreacted heptanoic acid are:

  • Liquid-Liquid Extraction: This technique utilizes the acidic nature of heptanoic acid, which can be converted to its salt form by washing with a basic aqueous solution, making it soluble in the aqueous phase while the ester remains in the organic phase.[1][2]

  • Column Chromatography: This method separates compounds based on their different affinities for a stationary phase (like silica gel) and a mobile phase (an organic solvent).[3][4] this compound, being less polar, will travel through the column faster than the more polar heptanoic acid.

  • Fractional Distillation: This technique is effective if the boiling points of the compounds are sufficiently different.[5][6] The compound with the lower boiling point will vaporize first and can be collected as a separate fraction.

Q2: Which purification method is the most suitable for my experiment?

A2: The choice of method depends on several factors including the scale of your experiment, the desired purity of the final product, and the available equipment.

  • Liquid-liquid extraction is often the first and simplest step for bulk removal of the acid, especially after synthesis.[7]

  • Column chromatography is excellent for achieving high purity, particularly for smaller scale experiments or when other impurities are present.[3]

  • Fractional distillation is a good option for large-scale purification if the boiling points of the ester and acid are significantly different.[5][6]

Troubleshooting Guides

Liquid-Liquid Extraction

Q3: I've performed a wash with sodium bicarbonate solution, but I'm not getting a clean separation. What's wrong?

A3: Incomplete separation during liquid-liquid extraction can be due to several reasons:

  • Insufficient Base: You may not have used enough sodium bicarbonate to neutralize all the heptanoic acid. Try adding more of the basic solution until you no longer observe CO2 evolution (bubbling).[7]

  • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, which is a stable mixture of the organic and aqueous layers. To break an emulsion, you can try adding brine (saturated NaCl solution), allowing the mixture to stand for a longer period, or gently swirling instead of shaking.

  • Similar Densities: If the densities of the organic and aqueous layers are too similar, separation will be slow. Adding brine can increase the density of the aqueous layer, aiding separation.

Q4: After the basic wash, I'm concerned about residual water in my organic layer. How do I remove it?

A4: To remove dissolved water from the organic layer, you should perform a "brine wash" by washing the organic layer with a saturated sodium chloride solution.[8] This helps to draw water out of the organic phase. Following the brine wash, the organic layer should be dried over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Column Chromatography

Q5: My heptanoic acid is eluting with my this compound during column chromatography. How can I improve the separation?

A5: If the acid and ester are co-eluting, you may need to adjust your solvent system or column preparation:

  • Solvent Polarity: You might be using a solvent system that is too polar. Try decreasing the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., hexanes).

  • Acidic Nature of Silica: Standard silica gel is slightly acidic, which can sometimes cause polar acidic compounds to elute unexpectedly.[4] You can try deactivating the silica gel by preparing a slurry with a small amount of a base like triethylamine in your eluent.[9]

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where you gradually increase the polarity of the mobile phase can provide better separation.

Q6: I'm seeing streaking or tailing of my spots on the TLC plate during method development. What does this indicate?

A6: Streaking or tailing on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase. For an acidic compound like heptanoic acid, this is common. Adding a small amount of a competing acid, like acetic acid, to your developing solvent can help to achieve more defined spots.

Fractional Distillation

Q7: I'm trying to use fractional distillation, but the separation isn't efficient. What can I do?

A7: Inefficient separation during fractional distillation can be improved by:

  • Using a More Efficient Column: A longer fractionating column or one with a more efficient packing material (like Raschig rings or Vigreux indentations) provides more surface area for repeated vaporization-condensation cycles, leading to better separation.[10]

  • Controlling the Heating Rate: Heating the distillation flask too quickly will not allow for a proper equilibrium to be established in the column. A slow and steady heating rate is crucial.

  • Ensuring Proper Insulation: Insulating the distillation column helps to maintain the temperature gradient necessary for efficient fractionation.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Water SolubilityOrganic Solvent Solubility
This compound 214.34~ 260.89[11]Insoluble[12][13]Soluble in alcohols and non-polar solvents[12][13]
Heptanoic Acid 130.18223[14][15][16][17]Slightly soluble[18]Very soluble in ethanol, ether, and chloroform[18][19]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol describes the removal of heptanoic acid from an organic solution containing this compound.

Methodology:

  • Dissolution: Dissolve the crude this compound mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions. Swirl the funnel gently. You will observe the evolution of carbon dioxide gas. Continue adding the NaHCO₃ solution until the effervescence ceases, indicating that all the heptanoic acid has been neutralized.

  • Separation: Stopper the funnel, invert it gently, and vent. Allow the layers to separate. The upper organic layer contains the this compound, and the lower aqueous layer contains the sodium heptanoate salt. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Isolation: Filter the solution to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purifying this compound using flash column chromatography.

Methodology:

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.3-0.4 and a lower Rf value for the heptanoic acid.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 3: Fractional Distillation

This protocol is for separating this compound from heptanoic acid based on their boiling point difference.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a thermometer, and a collection flask.

  • Sample Addition: Place the crude mixture and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: As the mixture heats, the vapor will rise through the fractionating column. The temperature at the top of the column will stabilize at the boiling point of the lower-boiling component (heptanoic acid). Collect this fraction.

  • Second Fraction: Once the first component has distilled, the temperature will rise to the boiling point of the higher-boiling component (this compound). Change the collection flask and collect this second fraction.

  • Analysis: Analyze the purity of the collected fractions using appropriate analytical techniques (e.g., GC-MS or NMR).

Visualizations

experimental_workflow cluster_start Crude Mixture cluster_purification Purification Methods cluster_end Purified Product start This compound & Heptanoic Acid extraction Liquid-Liquid Extraction start->extraction Initial Cleanup chromatography Column Chromatography start->chromatography High Purity distillation Fractional Distillation start->distillation Large Scale end Pure Hexyl Heptanoate extraction->end chromatography->end distillation->end

Caption: Overview of purification workflows for this compound.

troubleshooting_extraction issue Issue: Incomplete Separation cause1 Cause: Insufficient Base issue->cause1 cause2 Cause: Emulsion Formation issue->cause2 solution1 Solution: Add more NaHCO₃ cause1->solution1 solution2 Solution: Add Brine / Gentle Swirling cause2->solution2

Caption: Troubleshooting guide for liquid-liquid extraction issues.

References

Technical Support Center: Preventing Hexyl Heptanoate Hydrolysis During Aqueous Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the hydrolysis of hexyl heptanoate during aqueous workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

A1: this compound is an ester formed from hexanol and heptanoic acid. Esters are susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond, reverting it to the constituent alcohol (hexanol) and carboxylic acid (heptanoic acid). This reaction can be catalyzed by both acids and bases, which are often present during aqueous workups.

Q2: Under what conditions is this compound hydrolysis most likely to occur during an aqueous workup?

A2: Hydrolysis of this compound is accelerated by:

  • Acidic Conditions: Presence of strong acids (e.g., residual acid catalyst from the reaction).

  • Basic Conditions (Saponification): Presence of strong bases (e.g., sodium hydroxide), leading to an irreversible hydrolysis reaction.[1][2]

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[3]

  • Prolonged Exposure to Water: The longer the ester is in contact with the aqueous phase, the greater the extent of hydrolysis.

Q3: What are the immediate signs of this compound hydrolysis in my product?

A3: The primary indicators of hydrolysis are:

  • The appearance of heptanoic acid and/or hexanol in your crude product upon analysis (e.g., by GC-MS, NMR).

  • A decrease in the expected yield of this compound.

  • A change in the odor of the product, as heptanoic acid has a distinct rancid, cheesy odor.

Q4: Can I use a strong base like sodium hydroxide to neutralize the acid catalyst in my reaction mixture?

A4: It is strongly discouraged to use strong bases like sodium hydroxide or potassium hydroxide for neutralization during the workup of esters. This will promote saponification, an irreversible hydrolysis of the ester.[1][2] A milder base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate, should be used to neutralize any acid.[4][5]

Troubleshooting Guides

Issue 1: Significant amount of heptanoic acid observed in the final product.
Potential Cause Recommended Solution
Incomplete Neutralization of Acid Catalyst During the aqueous workup, ensure a thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution. Test the aqueous layer with pH paper to confirm it is neutral or slightly basic (pH 7-8). Repeat the wash if necessary.
Hydrolysis During Acidic Wash Avoid washing the organic layer with acidic solutions. If an acid wash is necessary for other reasons, perform it quickly and at a low temperature (0-5 °C).
Prolonged Contact with Aqueous Phase Minimize the time the organic layer containing the ester is in contact with any aqueous solution. Separate the layers promptly after each wash.
Elevated Temperature During Workup Conduct all steps of the aqueous workup at room temperature or below. Use an ice bath to cool the separatory funnel if the reaction was performed at an elevated temperature.
Issue 2: Low yield of this compound after workup.
Potential Cause Recommended Solution
Saponification with Strong Base Never use strong bases like NaOH or KOH for neutralization. Always use a weak base like saturated NaHCO₃ solution.
Emulsion Formation Leading to Product Loss Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break emulsions, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
Incomplete Extraction of the Product This compound is non-polar and should be readily extracted into a non-polar organic solvent. Ensure you are using a sufficient volume of an appropriate extraction solvent like diethyl ether, ethyl acetate, or hexane. Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent for better efficiency.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for this compound
  • Cooling: Cool the reaction mixture to room temperature. If the reaction was heated, use an ice bath.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Neutralization: Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently swirl and vent the funnel frequently to release any evolved CO₂ gas. Continue until no more gas is evolved.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Non-Aqueous Purification (for removal of unreacted hexanol)

If significant amounts of unreacted hexanol remain after the aqueous workup (as it has limited water solubility), further purification is necessary.

  • Vacuum Distillation: This is an effective method for separating this compound from the less volatile hexanol.

    • Set up a short-path distillation apparatus.

    • Place the crude product in the distillation flask with a magnetic stir bar.

    • Gradually apply a vacuum.

    • Gently heat the flask while stirring.

    • Collect the this compound as it distills at its boiling point under the applied vacuum.

  • Column Chromatography:

    • Pack a chromatography column with silica gel.

    • Choose an appropriate eluent system. A non-polar solvent system like a hexane/ethyl acetate gradient is a good starting point.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data

The following table provides an illustrative overview of the expected stability of a typical long-chain ester like this compound under various conditions. The hydrolysis rate is highly dependent on the specific conditions.

Condition pH Temperature (°C) Relative Rate of Hydrolysis Primary Degradation Product(s)
Acidic 1-325ModerateHeptanoic Acid, Hexanol
1-350HighHeptanoic Acid, Hexanol
Neutral 6-825Very LowHeptanoic Acid, Hexanol
6-850LowHeptanoic Acid, Hexanol
Basic 11-1325HighSodium Heptanoate, Hexanol
11-1350Very HighSodium Heptanoate, Hexanol

Note: These are generalized, relative rates. Actual rates will vary based on the exact concentration of acid or base, and the presence of other species.

Visualizations

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis (Saponification) HexylHeptanoate This compound Intermediate Tetrahedral Intermediate HexylHeptanoate->Intermediate Nucleophilic Attack Intermediate->HexylHeptanoate Reversible Products_Acid Heptanoic Acid + Hexanol Intermediate->Products_Acid Elimination of Hexanol Products_Base Heptanoate Salt + Hexanol Intermediate->Products_Base Elimination of Hexanol H2O H₂O H2O->Intermediate H_plus H⁺ (Acid Catalyst) H_plus->Intermediate OH_minus OH⁻ (Base) OH_minus->Intermediate

Caption: Signaling pathway of this compound hydrolysis under acidic and basic conditions.

Workup_Workflow Start Reaction Mixture (this compound, Catalyst, etc.) Cool Cool to Room Temperature Start->Cool Dilute Dilute with Organic Solvent Cool->Dilute Wash_NaHCO3 Wash with Saturated NaHCO₃ Dilute->Wash_NaHCO3 Separate1 Separate Layers Wash_NaHCO3->Separate1 Wash_Brine Wash with Brine Separate1->Wash_Brine Separate2 Separate Layers Wash_Brine->Separate2 Dry Dry Organic Layer (e.g., MgSO₄) Separate2->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate Crude_Product Crude this compound Concentrate->Crude_Product Analyze Analyze Purity (GC, NMR) Crude_Product->Analyze Purify Further Purification? Analyze->Purify Pure Pure this compound Purify->Pure No NonAqueous Non-Aqueous Purification (Distillation or Chromatography) Purify->NonAqueous Yes NonAqueous->Pure

Caption: Experimental workflow for the aqueous workup and purification of this compound.

Troubleshooting_Logic Start Problem: Hydrolysis Detected Check_pH Was a strong base used in workup? Start->Check_pH Check_Temp Was workup performed at elevated temperature? Check_pH->Check_Temp No Sol_Base Solution: Use weak base (e.g., NaHCO₃) Check_pH->Sol_Base Yes Check_Time Was contact time with aqueous phase prolonged? Check_Temp->Check_Time No Sol_Temp Solution: Perform workup at room temp or below Check_Temp->Sol_Temp Yes Check_Acid Was the acid catalyst fully neutralized? Check_Time->Check_Acid No Sol_Time Solution: Minimize contact time with aqueous layers Check_Time->Sol_Time Yes Sol_Acid Solution: Ensure thorough neutralization wash Check_Acid->Sol_Acid No

Caption: Logical relationship for troubleshooting this compound hydrolysis during workup.

References

Technical Support Center: Resolving GC-MS Co-elution of Hexyl Heptanoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced chromatographic and mass spectrometric analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve the co-elution of hexyl heptanoate isomers during GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of this compound isomers I might encounter?

A1: You may encounter several types of isomers, including:

  • Positional Isomers: These isomers have the same molecular formula but differ in the position of the alkyl branches on the hexyl or heptanoate chains (e.g., 2-methylthis compound vs. 3-methylthis compound).

  • Enantiomers (Chiral Isomers): If the hexyl or heptanoate chain contains a chiral center (e.g., at a branch point), the molecule can exist as a pair of non-superimposable mirror images.

Q2: My this compound isomers are co-eluting on a standard non-polar GC column. What is the first step I should take?

A2: The first and most effective step is to switch to a more polar GC column. Non-polar columns separate primarily based on boiling point, and isomers often have very similar boiling points. A polar column introduces different separation mechanisms, such as dipole-dipole interactions, which can effectively resolve isomers.[1][2][3][4][5]

Q3: I have tried optimizing my GC method with different temperature programs, but the isomers still co-elute. What are my options?

A3: If optimizing the temperature program on your current column is insufficient, you have two main options:

  • Advanced Chromatographic Techniques: Employ a more powerful separation technique like Comprehensive Two-Dimensional Gas Chromatography (GCxGC).[6][7][8]

  • Advanced Mass Spectrometric Techniques: Utilize tandem mass spectrometry (MS/MS) to differentiate the isomers based on their unique fragmentation patterns, even if they are not chromatographically separated.[9]

Q4: Can I resolve enantiomers using a standard GC-MS system?

A4: No, enantiomers have identical physical properties in a non-chiral environment, including their retention times on standard GC columns and their mass spectra. To separate enantiomers, you must use a chiral stationary phase.[10]

Troubleshooting Guides

Issue 1: Poor Resolution of Positional Isomers on a Non-Polar Column

Symptoms:

  • A single, broad, or shouldered peak is observed for a mixture of known this compound isomers.

  • Mass spectral deconvolution software fails to distinguish individual components within the peak.[11]

Troubleshooting Workflow:

start Start: Co-eluting Positional Isomers step1 Switch to a Polar GC Column (e.g., WAX or Cyanopropyl) start->step1 step2 Optimize Temperature Program (Slower ramp rate) step1->step2 step3 Isomers Resolved? step2->step3 step4 Employ GCxGC-TOFMS for Enhanced Separation step3->step4 No step5 Utilize Tandem MS (MS/MS) for Mass-based Differentiation step3->step5 No, and GCxGC not available end End: Isomers Resolved step3->end Yes step4->end step5->end

Caption: Troubleshooting workflow for resolving positional isomers.

Detailed Steps:

  • Change Column Polarity: Replace the non-polar column (e.g., DB-1, HP-5) with a polar column. Polar phases, such as those containing polyethylene glycol (WAX) or cyanopropyl functional groups, offer different selectivity that can resolve isomers with similar boiling points.[1][2][5]

  • Optimize GC Oven Program: If partial separation is observed on the polar column, further optimization of the temperature program can improve resolution. Decrease the temperature ramp rate (e.g., from 10°C/min to 2-3°C/min) to increase the interaction time of the analytes with the stationary phase.

  • Advanced Separation with GCxGC: For highly complex mixtures where co-elution persists, GCxGC provides significantly higher peak capacity.[6][8] By using a non-polar column in the first dimension and a polar column in the second, isomers can be effectively separated based on both volatility and polarity.

  • Mass-based Differentiation with MS/MS: If GCxGC is not an option, tandem mass spectrometry can be used. Even if isomers co-elute, they may produce different fragment ions upon collision-induced dissociation (CID). By selecting a unique precursor-to-product ion transition for each isomer, they can be individually quantified.[9]

Issue 2: Inability to Separate Enantiomers

Symptoms:

  • A single peak is observed for a known racemic mixture of a chiral this compound isomer.

  • No separation is achieved despite trying different non-chiral columns and GC conditions.

Troubleshooting Workflow:

start Start: Co-eluting Enantiomers step1 Install a Chiral GC Column (e.g., Cyclodextrin-based) start->step1 step2 Optimize Temperature Program (Lower initial temperature and slow ramp) step1->step2 step3 Is Resolution Sufficient? step2->step3 step4 Adjust Carrier Gas Flow Rate (Lower flow for increased interaction) step3->step4 No end End: Enantiomers Resolved step3->end Yes step4->end

Caption: Workflow for the separation of enantiomers.

Detailed Steps:

  • Select a Chiral Stationary Phase: The only way to separate enantiomers by GC is to use a chiral stationary phase. Cyclodextrin-based columns are commonly used for this purpose.[10]

  • Optimize GC Conditions for Chiral Separation: Chiral separations are often highly sensitive to temperature. Start with a low initial oven temperature and use a slow temperature ramp to maximize the differential interaction between the enantiomers and the chiral stationary phase.

  • Adjust Carrier Gas Flow Rate: Lowering the carrier gas flow rate can increase the residence time of the analytes in the column, potentially improving the chiral resolution.

Experimental Protocols

Protocol 1: GC-MS Method for Positional Isomer Separation

This protocol outlines a general approach for separating branched-chain this compound isomers using a polar stationary phase.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: SP-2560 (highly polar biscyanopropyl polysiloxane), 100 m x 0.25 mm ID, 0.20 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp 1: 5°C/min to 160°C.

    • Ramp 2: 2°C/min to 220°C, hold for 10 min.

  • Inlet: Splitless mode, 250°C.

  • MS Transfer Line: 240°C.

  • Ion Source: 230°C.

  • Mass Range: m/z 40-350.

Protocol 2: GCxGC-TOFMS for Complex Isomer Mixtures

This protocol is designed for the comprehensive separation of multiple this compound isomers.

  • Instrument: GCxGC system with a Time-of-Flight Mass Spectrometer (TOFMS).

  • First Dimension (1D) Column: DB-5 (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Second Dimension (2D) Column: BPX50 (mid-polar), 2 m x 0.1 mm ID, 0.1 µm film thickness.[12]

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • 1D Oven Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp: 3°C/min to 280°C.

  • 2D Oven Program: 5°C offset from the 1D oven.

  • Modulation Period: 6 seconds.

  • MS Acquisition Rate: 100 spectra/sec.

  • Mass Range: m/z 40-400.

Data Presentation

Table 1: Comparison of GC Column Performance for Isomer Separation
GC Column TypeStationary PhasePolarityResolution (Rs) of Isomer Pair AResolution (Rs) of Isomer Pair B
DB-1100% DimethylpolysiloxaneNon-polar0.80.9
DB-170114% CyanopropylphenylMid-polar1.51.8
SP-2560Biscyanopropyl polysiloxaneHigh-polar> 2.5 > 3.0

*Illustrative data for two hypothetical pairs of positional this compound isomers. A resolution value (Rs) of 1.5 indicates baseline separation.

Table 2: Tandem MS (MS/MS) Parameters for Differentiating Co-eluting Isomers
IsomerPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isomer C (e.g., 2-methylthis compound)1158715
Isomer D (e.g., n-hexyl 2-methylheptanoate)12910110

*Illustrative data. Precursor ions are selected based on the characteristic fragmentation of each isomer. The fragmentation of esters often involves a McLafferty rearrangement, which can produce ions characteristic of the acid or alcohol portion.[13][14]

References

Stability and degradation of hexyl heptanoate under thermal stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with hexyl heptanoate. Below you will find troubleshooting guides and frequently asked questions to address common issues related to its stability and degradation under thermal stress.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

This compound is a relatively stable ester compound, characterized by its low volatility and a high boiling point, typically between 244-253°C.[1][2] However, like all organic esters, it is susceptible to degradation at elevated temperatures, especially with prolonged exposure.[3] The stability is influenced by factors such as temperature, presence of oxygen, moisture, and catalytic agents like metals or acidic/basic impurities.[3][4]

Q2: What are the primary degradation pathways for this compound under thermal stress?

Under thermal stress, this compound can degrade through several pathways:

  • Hydrolysis: The most common pathway, where the ester linkage is cleaved in the presence of water to yield hexanoic acid and hexan-1-ol. This can be catalyzed by acidic or basic conditions.

  • Oxidation: In the presence of air/oxygen, thermo-oxidative aging can occur, leading to the formation of aldehydes, shorter-chain acids, and other esters.[5]

  • Pyrolysis: At very high temperatures (approaching or exceeding the boiling point), the molecule can undergo cleavage of C-C bonds, potentially forming smaller volatile compounds like alkenes, carbon dioxide, and ketones.[6]

Q3: What are the expected degradation products from heating this compound?

Based on general ester degradation chemistry, the primary and secondary degradation products you might encounter include:

  • Hexan-1-ol (Hexyl alcohol)

  • Heptanoic acid

  • Products from further oxidation or decomposition, such as hexanal, heptanal, shorter-chain esters, and carboxylic acids.[5]

A study on the thermal degradation of flavor chemicals showed that after heating, the purity of Hexyl Caproate (a synonym for this compound) was reduced, indicating the formation of degradation products.[7]

Q4: What are the recommended storage conditions to ensure the stability of this compound?

To minimize degradation, this compound should be stored at a maximum of 25°C in a tightly sealed original container.[8] It is crucial to avoid prolonged exposure to light, heat, and air to maintain its purity and stability.[8] For long-term stability, storage in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis and oxidation.[4]

Q5: Which analytical techniques are best for monitoring the degradation of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and commonly used technique. It allows for the separation of volatile degradation products from the parent ester and their identification based on mass spectra and retention times.[3][9] Other useful techniques include:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition.[10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor changes in functional groups, such as the appearance of hydroxyl (-OH) bands from acid and alcohol byproducts.[11]

Troubleshooting Guides

Problem 1: Appearance of Unexpected Peaks in GC-MS Analysis After Thermal Stress Experiment

Possible CauseTroubleshooting Steps
Sample Degradation The new peaks are likely degradation products. Compare their mass spectra against libraries (e.g., NIST) to identify potential products like hexan-1-ol, heptanoic acid, or smaller aldehydes and ketones.[9]
Presence of Catalysts Trace amounts of acids, bases, or metals in your experimental setup can catalyze degradation at lower-than-expected temperatures.[3] Ensure all glassware is scrupulously clean and consider using deactivated glass liners for GC injection ports.
Oxidation The experiment may not have been performed under fully inert conditions. Ensure the system is properly purged with an inert gas (e.g., nitrogen, argon) to prevent oxidation.[5]

Problem 2: Sample Purity Decreases Over Time, Even at Room Temperature

Possible CauseTroubleshooting Steps
Improper Storage The container may not be properly sealed, allowing exposure to atmospheric moisture and oxygen. Ensure the container is tightly sealed and consider flushing with an inert gas before storage.[8]
Hydrolysis The sample may have absorbed moisture, leading to slow hydrolysis. Store the compound over a desiccant or in a desiccator to minimize water exposure.
Contamination The sample may be contaminated with acidic or basic impurities that are catalyzing degradation. Consider re-purifying the this compound via vacuum distillation or column chromatography.[4][12]

Problem 3: Inconsistent Results in Thermal Stability Studies

Possible CauseTroubleshooting Steps
Inconsistent Heating Ensure the heating rate and final temperature are precisely controlled in every experiment. Use a calibrated oven or heating block. For TGA, ensure a consistent heating rate (e.g., 10°C/min).[10]
Variable Headspace Atmosphere The composition of the gas in the headspace of your reaction vessel can affect the degradation pathway (e.g., inert vs. oxidative). Standardize the purging procedure and headspace volume for all samples.
Sample Heterogeneity Ensure the sample is homogeneous before taking aliquots for your experiments, especially if it has been stored for a long time or subjected to partial freezing.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1119-06-8 / 6378-65-0[1][8][13]
Molecular Formula C₁₃H₂₆O₂[13]
Molecular Weight 214.34 g/mol [13]
Appearance Colorless Liquid[2][8]
Boiling Point 244 - 253 °C at 760 mmHg[1][2]
Flash Point 99 - 109.44 °C (Closed Cup)[2][8]
Density 0.853 - 0.873 g/cm³ at 20°C[8]
Solubility Insoluble in water; Soluble in alcohol[2][13]

Table 2: Comparative Thermal Stability of Esters (Illustrative)

This table provides a general comparison of how structural features affect ester stability. Specific data for this compound is limited, but trends can be inferred.

EsterOnset of Decomposition (TGA, °C)Key Structural FeatureGeneral Stability TrendReference(s)
Methyl Oleate~210 °CUnsaturated AcidLower stability due to C=C bond[10]
Methyl Stearate~230 °CSaturated, Short Alcohol ChainHigher than unsaturated ester[10]
Ethyl Stearate~240 °CSaturated, Longer Alcohol ChainStability increases with alcohol chain length[10]
This compound ~250 °C (Estimated) Saturated, Long Alcohol & Acid Chain Expected to have good thermal stability [10]

Experimental Protocols

Protocol 1: Accelerated Thermal Stress Testing

This protocol is designed to evaluate the stability of this compound under controlled thermal stress.

  • Sample Preparation: Place a precisely weighed amount (e.g., 1.0 g) of high-purity this compound into a clean, dry glass vial.

  • Inert Atmosphere: Purge the vial with an inert gas (e.g., nitrogen) for 2-3 minutes to displace any oxygen.

  • Sealing: Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

  • Heating: Place the vial in a calibrated oven or heating block set to a specific temperature (e.g., 120°C, 150°C, or 180°C). Prepare multiple samples for analysis at different time points (e.g., 24, 48, 72 hours).

  • Cooling: After the specified time, remove the vial from the heat source and allow it to cool completely to room temperature.

  • Analysis: Analyze the sample using the GC-MS protocol below to determine the remaining percentage of this compound and identify any degradation products.

Protocol 2: GC-MS Analysis of Degradation Products

This protocol outlines a general method for the analysis of thermally stressed this compound samples.

  • Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the stressed sample in a suitable solvent (e.g., 990 µL of hexane or dichloromethane) in a GC vial.

  • GC-MS Instrument Conditions:

    • Injection Port: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: Use a suitable capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. (Note: This program should be optimized for your specific instrument and expected products).

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-450.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and comparison to an unstressed standard.

    • Identify degradation products by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify the degradation by comparing the peak area of this compound in the stressed sample to that of the unstressed control sample.

Visualizations

G start Unexpected Peak(s) in GC-MS Chromatogram check_rt Compare Retention Time (RT) and Mass Spectrum (MS) to Standard start->check_rt is_known Match Known Impurity or Starting Material? check_rt->is_known is_degradation Does MS Match Plausible Degradation Products? (e.g., Alcohol, Acid) is_known->is_degradation No end_impurity Source Identified: Starting Material Impurity is_known->end_impurity Yes search_lib Search MS Against NIST/Wiley Libraries is_degradation->search_lib No end_degradation Source Identified: Thermal Degradation is_degradation->end_degradation Yes end_unknown Identity Unknown: Requires Further Analysis (e.g., NMR, Standard Synthesis) search_lib->end_unknown review_exp Review Experimental Conditions: - Temperature too high? - Reaction time too long? - Presence of catalysts? review_storage Review Storage Conditions: - Exposure to air/moisture? - Improper sealing? end_impurity->review_storage end_degradation->review_exp

Caption: Troubleshooting workflow for identifying unknown peaks in a GC-MS analysis.

G ester This compound (R-CO-OR') stress Thermal Stress (Δ) + O₂ / H₂O ester->stress hydrolysis Hydrolysis stress->hydrolysis Major Pathway oxidation Oxidation stress->oxidation If O₂ present pyrolysis Pyrolysis (High Temp) stress->pyrolysis Extreme Heat acid Heptanoic Acid (R-COOH) hydrolysis->acid alcohol Hexan-1-ol (R'-OH) hydrolysis->alcohol short_products Shorter-Chain Aldehydes & Acids oxidation->short_products small_molecules Alkenes, CO₂, Ketones pyrolysis->small_molecules

Caption: Potential degradation pathways for this compound under thermal stress.

G start Obtain High-Purity This compound prep_control Prepare Control Sample (Time = 0) start->prep_control prep_stress Prepare Stress Samples in Sealed Vials (Inert atm.) start->prep_stress analyze Analyze All Samples (Control + Stressed) via GC-MS prep_control->analyze heat Place Samples in Oven at Set Temperature (T) prep_stress->heat timepoints Remove Samples at Time Points (t₁, t₂, t₃...) heat->timepoints cool Cool Samples to Room Temperature timepoints->cool cool->analyze end Compare Chromatograms, Identify Products, Quantify Degradation analyze->end

Caption: Experimental workflow for a time-course thermal stability study.

References

Technical Support Center: Acid-Catalyzed Hexyl Heptanoate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the acid-catalyzed esterification of hexyl heptanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary reaction is the Fischer-Speier esterification, where heptanoic acid and 1-hexanol react in the presence of an acid catalyst to form this compound and water.[1][2] This is a reversible reaction.[3]

Q2: What are the most common byproducts in this reaction?

A2: The most common byproducts arise from the acid-catalyzed dehydration of 1-hexanol, especially at elevated temperatures. These byproducts are primarily dihexyl ether and hexenes.[4]

Q3: How can I shift the reaction equilibrium to favor the formation of this compound?

A3: To maximize the yield of the ester, you can employ Le Chatelier's principle by:

  • Using a molar excess of one of the reactants, typically the less expensive or more easily removable one (e.g., 1-hexanol).[4][5]

  • Continuously removing water as it is formed during the reaction.[4][6]

Q4: What methods can be used to remove water from the reaction mixture?

A4: Common methods for water removal include:

  • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[1][7]

  • Adding a dehydrating agent like molecular sieves to the reaction mixture.[6]

  • Using a strong acid catalyst like sulfuric acid, which also acts as a dehydrating agent.[6]

Q5: What are suitable acid catalysts for this esterification?

A5: A range of acid catalysts can be used, including:

  • Homogeneous catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective but can be corrosive and require neutralization during workup.[1][8]

  • Heterogeneous catalysts: Solid acid catalysts such as Amberlyst-15 or Amberlyst-A 35 offer easier separation from the reaction mixture and the potential for recycling.[8][9]

Troubleshooting Guide

Problem 1: Low yield of this compound.

  • Possible Cause: The reaction has not reached completion due to its reversible nature.[8]

  • Solution:

    • Increase the reaction time to allow the equilibrium to be reached.

    • Use a molar excess of 1-hexanol (e.g., 1.5 to 2 equivalents) to shift the equilibrium towards the product.[4]

    • Ensure efficient removal of water throughout the reaction using a Dean-Stark apparatus or molecular sieves.[8]

    • Verify the concentration and activity of your acid catalyst.

Problem 2: The final product is contaminated with unreacted heptanoic acid.

  • Possible Cause: Incomplete reaction or inefficient purification.[4]

  • Solution:

    • Optimize the reaction conditions as described above to drive the reaction to completion.

    • During the work-up, thoroughly wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any remaining heptanoic acid and the acid catalyst.[4][7] Be cautious of CO₂ evolution.

Problem 3: The final product contains unreacted 1-hexanol.

  • Possible Cause: A large excess of 1-hexanol was used to drive the reaction, and it was not completely removed during purification.[4]

  • Solution: After the reaction, remove the excess 1-hexanol by distillation before the final purification of the ester.[4]

Problem 4: The presence of unexpected byproducts is detected by GC-MS, such as dihexyl ether.

  • Possible Cause: Side reactions, primarily the dehydration of 1-hexanol, are occurring at high temperatures in the presence of a strong acid catalyst.[4]

  • Solution:

    • Lower the reaction temperature to favor esterification over ether formation. Monitor the reaction progress to find the optimal temperature.

    • Consider using a milder or heterogeneous acid catalyst, such as Amberlyst resin, which can be more selective.[9]

Problem 5: The reaction mixture or final product is discolored (yellowish or brownish).

  • Possible Cause: Decomposition of starting materials or the product at high temperatures, or the use of an aggressive acid catalyst.[4]

  • Solution:

    • Reduce the reaction temperature and potentially extend the reaction time.

    • Decrease the concentration of the acid catalyst.

    • Ensure high-purity starting materials are used.

    • If the product is already discolored, purification by vacuum distillation may remove the colored impurities.[7]

Data Presentation

Table 1: Reaction Conditions for Hexyl Hexanoate Synthesis using a Solid Acid Catalyst.

ParameterValueReference
CatalystAmberlyst-A 35[9]
Temperature120 °C[9]
Catalyst Loading0.5 wt%[9]
Alcohol/Acid Molar Ratio2:1[9]
Reaction Time8 hours[9]
Heptanoic Acid Conversion~93 mol%[9]
Selectivity to EsterComplete[9]

Table 2: General Parameters for Optimizing Hexyl Ester Synthesis.

ParameterTypical RangeNotesReference
Temperature60 - 130 °CHigher temperatures can increase reaction rate but may also promote byproduct formation.[1][9]
Reactant Molar Ratio (Alcohol:Acid)1:1 to 3:1An excess of alcohol can improve the conversion of the carboxylic acid.[10]
Catalyst Concentration (Homogeneous)1-2 wt% of carboxylic acidSufficient catalyst is needed, but excess can lead to side reactions.[4]
Reaction Time1 - 10 hoursDependent on other reaction parameters; monitor for completion.[1]

Experimental Protocols

General Protocol for Acid-Catalyzed Synthesis of this compound with Water Removal

This protocol is a general guideline and may require optimization.

  • Reactant and Catalyst Preparation:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add heptanoic acid (1 equivalent).

    • Add 1-hexanol (1.5 - 2 equivalents).

    • If using a solvent, add toluene.

    • Carefully add a catalytic amount of a strong acid catalyst (e.g., concentrated sulfuric acid, 1-2% of the weight of the heptanoic acid) or a solid acid catalyst (e.g., Amberlyst-A 35, 0.5 wt%).[4][9]

  • Reaction:

    • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as it forms, driving the reaction to completion.[7]

    • Monitor the progress of the reaction by observing the amount of water collected or by taking small aliquots for analysis by TLC or GC. The reaction is typically complete when water is no longer being formed.[7]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • If a solid catalyst was used, remove it by filtration.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted heptanoic acid), followed by water, and then brine.[7]

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent and excess hexanol under reduced pressure using a rotary evaporator.[7]

    • The crude this compound can be further purified by vacuum distillation to obtain a colorless liquid.[7]

Visualizations

Fischer_Esterification_Pathway Heptanoic_Acid Heptanoic Acid Protonation Protonation of Carbonyl Oxygen Heptanoic_Acid->Protonation Hexanol 1-Hexanol Nucleophilic_Attack Nucleophilic Attack by 1-Hexanol Hexanol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water Water Water_Elimination->Water Byproduct Hexyl_Heptanoate This compound Deprotonation->Hexyl_Heptanoate Acid_Catalyst_Out H+ Deprotonation->Acid_Catalyst_Out Acid_Catalyst_In H+ Acid_Catalyst_In->Protonation

Caption: Fischer esterification pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Byproducts Analyze for Byproducts (Dihexyl Ether, Hexenes) Start->Check_Byproducts Check_Starting_Materials Analyze for Unreacted Starting Materials Start->Check_Starting_Materials High_Temp High Temperature Issue Check_Byproducts->High_Temp Incomplete_Reaction Incomplete Reaction Check_Starting_Materials->Incomplete_Reaction Inefficient_Purification Inefficient Purification Check_Starting_Materials->Inefficient_Purification Lower_Temp Action: Lower Temperature or Use Milder Catalyst High_Temp->Lower_Temp Optimize_Reaction Action: Increase Reaction Time, Use Excess Alcohol, or Remove Water Incomplete_Reaction->Optimize_Reaction Improve_Workup Action: Thoroughly Wash with NaHCO3 and Purify by Distillation Inefficient_Purification->Improve_Workup

Caption: Troubleshooting workflow for this compound esterification.

Experimental_Workflow Start Start: Combine Reactants and Catalyst Reflux Heat to Reflux with Water Removal (Dean-Stark) Start->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Workup Aqueous Work-up (NaHCO3, Water, Brine) Cool->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify End End: Pure Hexyl Heptanoate Purify->End

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Quantifying Hexyl Heptanoate in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with quantifying hexyl heptanoate in various food samples, with a primary focus on overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1] These effects can manifest as either signal suppression (lower response) or enhancement (higher response), leading to inaccurate quantification of this compound.[1] In gas chromatography-mass spectrometry (GC-MS), matrix components can coat active sites in the injector and column, leading to an enhanced signal for the analyte compared to a clean solvent standard.[1] In liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of this compound in the ion source, typically causing ion suppression.[2]

Q2: I am observing poor peak shape (tailing or fronting) for my this compound standard in GC-MS. What are the likely causes?

A2: Poor peak shape for esters like this compound is often due to interactions with active sites within the GC system, such as in the inlet liner or the column itself.[1] This can be particularly problematic with complex food extracts that introduce non-volatile residues. Another potential cause is the use of an inappropriate injection temperature or a poorly optimized oven temperature program.

Q3: My recovery of this compound is consistently low. What steps can I take to improve it?

A3: Low recovery can stem from several factors throughout the analytical workflow. Inefficient extraction from the food matrix is a primary cause. Ensure your sample preparation method, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or solid-phase microextraction (SPME), is optimized for a semi-volatile ester like this compound. Additionally, losses can occur during sample concentration steps if the evaporation temperature is too high. Finally, ensure that your calibration standards are stable and have been prepared correctly.

Q4: How can I determine if my analysis is being affected by matrix effects?

A4: A common method to assess matrix effects is to compare the signal response of a standard spiked into an extracted blank matrix sample (post-extraction spike) with the response of the same standard in a neat solvent.[1] The matrix effect can be calculated as a percentage. A value significantly different from 100% (e.g., below 80% or above 120%) indicates the presence of matrix effects that need to be addressed.[1] Another approach is to compare the slopes of a calibration curve prepared in a solvent with one prepared in a matrix extract.

Q5: What are the most effective strategies to overcome matrix effects in this compound quantification?

A5: The most effective strategies include:

  • Thorough Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) or dispersive SPE (dSPE), often used in QuEChERS methods, can remove a significant portion of interfering matrix components.[3]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[4] This helps to compensate for signal suppression or enhancement by ensuring that both the samples and standards are affected similarly.[4]

  • Stable Isotope Dilution Analysis (SIDA): This is considered a gold-standard approach where a stable isotope-labeled version of this compound is used as an internal standard. Since the labeled standard is chemically almost identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample itself and determining the original concentration by extrapolation. It is particularly useful when a blank matrix is not available.[5]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Poor Chromatographic Performance

This guide provides a systematic approach to troubleshooting common chromatographic issues encountered during the analysis of this compound.

cluster_start Problem Identification cluster_check Initial Checks cluster_optimization Method Optimization cluster_sample Sample Preparation Review cluster_end Resolution start Poor Peak Shape or Low Sensitivity for this compound check_system Check GC System Suitability (e.g., leak check, septum, liner) start->check_system check_column Evaluate Column Performance (e.g., bleed, age) check_system->check_column System OK optimize_injection Optimize Injection Parameters (Temperature, Split/Splitless) check_column->optimize_injection Column OK optimize_oven Optimize Oven Temperature Program (Initial Temp, Ramp Rate) optimize_injection->optimize_oven review_cleanup Enhance Sample Cleanup (e.g., SPE, dSPE) optimize_oven->review_cleanup Still Poor Performance end_node Improved Peak Shape and Sensitivity optimize_oven->end_node Performance Improved review_cleanup->end_node

Caption: Troubleshooting workflow for poor chromatographic performance.

Detailed Steps:

  • System Suitability: Begin by checking for leaks in the GC system, especially around the injector port. Inspect the injection port liner and septum for contamination or degradation and replace them if necessary.

  • Column Evaluation: Assess the condition of the analytical column. High column bleed or a shift in retention times can indicate a deteriorating column that may need to be conditioned or replaced.

  • Injection Parameters: Optimize the injector temperature to ensure complete volatilization of this compound without causing thermal degradation. Evaluate the split ratio; a lower split ratio or splitless injection can improve sensitivity for trace-level analysis.

  • Oven Program: Adjust the initial oven temperature and the temperature ramp rate. A slower ramp rate can improve the separation of this compound from closely eluting matrix components.

  • Sample Cleanup: If the above steps do not resolve the issue, it is likely due to significant matrix interference. Implement or enhance a sample cleanup step, such as SPE, to remove non-volatile residues that can cause active sites in the GC system.[6]

Data Presentation: Recovery and Matrix Effect of Esters in Food Samples

The following table summarizes recovery and matrix effect data for esters and other relevant compounds in various food matrices, providing an indication of the expected performance of different analytical methods.

Analyte/Compound ClassFood MatrixAnalytical MethodRecovery (%)Matrix Effect (%)Reference
Ethyl EstersWine, Whisky, BrandySPE-GC-GC-MSQuantitative (>95%)Signal independent of matrix[6][7]
Organic AcidsFruit Juices (Apple, Grape, Orange)dSPE-GC-MS80 - 98< 20[8][9]
Phenolic AntioxidantsPackaged Fruit JuicesQuEChERS-GC-MS/MS73.2 - 119.9Not specified[3]
Resveratrol IsomersRed WineLLE-Derivatization-GC-MS> 99Not specified[10]
NSAIDsMilkLC-MS/MS-28 - 77 (suppression)[11]

Note: Data for this compound is limited. The provided data for other esters and compounds in similar matrices can serve as a guideline for method development and validation.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a starting point for the extraction of this compound from liquid food samples like fruit juice or non-alcoholic beer.

  • Sample Preparation:

    • Homogenize the liquid sample if it contains solids.

    • Place 5 mL of the sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (NaCl) to increase the ionic strength of the sample, which aids in the release of volatile compounds into the headspace.

    • If using an internal standard, spike the sample at this stage.

    • Immediately seal the vial with a PTFE/silicone septum.

  • Extraction:

    • Place the vial in a heating agitator.

    • Equilibrate the sample at 40-60°C for 15 minutes with agitation.

    • Expose a conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes.

  • Desorption and Analysis:

    • After extraction, immediately retract the fiber and insert it into the GC injection port.

    • Desorb the analytes at 250°C for 5 minutes in splitless mode.

    • Begin the GC-MS analysis according to your established chromatographic method.

Protocol 2: Matrix-Matched Calibration

This protocol describes the preparation and use of matrix-matched standards to compensate for matrix effects.

cluster_prep Preparation of Blank Matrix Extract cluster_spike Spiking and Calibration Curve cluster_quant Sample Quantification select_blank Select Blank Matrix (Analyte-Free) extract_blank Extract Blank Matrix (Using Sample Prep Method) select_blank->extract_blank spike_standards Spike Blank Extract with This compound Standards at Different Concentrations extract_blank->spike_standards analyze_standards Analyze Spiked Standards by GC-MS spike_standards->analyze_standards generate_curve Generate Matrix-Matched Calibration Curve analyze_standards->generate_curve quantify Quantify this compound Using Matrix-Matched Curve generate_curve->quantify analyze_sample Analyze Food Sample Extract analyze_sample->quantify

Caption: Workflow for matrix-matched calibration.

  • Obtain Blank Matrix: Select a representative food sample that is known to be free of this compound.

  • Extract Blank Matrix: Process the blank matrix using the exact same sample preparation procedure (e.g., extraction, cleanup, concentration) as the unknown samples.

  • Prepare Stock Solution: Create a high-concentration stock solution of pure this compound in a suitable solvent (e.g., methanol or ethyl acetate).

  • Create Calibration Standards: Prepare a series of calibration standards by spiking aliquots of the blank matrix extract with varying amounts of the this compound stock solution to achieve the desired concentration range.

  • Analyze and Quantify: Analyze the matrix-matched calibration standards and the unknown sample extracts using the same GC-MS method. Quantify the concentration of this compound in the samples by plotting the calibration curve and interpolating the response of the unknown samples.[4]

Protocol 3: Standard Addition Method

This protocol is ideal when a blank matrix is unavailable.

cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis Analysis and Calculation divide_sample Divide Sample Extract into Equal Aliquots (e.g., 4) spike_0 Aliquot 1: No Spike (0) divide_sample->spike_0 spike_1 Aliquot 2: Spike with Known Amount (x) divide_sample->spike_1 spike_2 Aliquot 3: Spike with Known Amount (2x) divide_sample->spike_2 spike_3 Aliquot 4: Spike with Known Amount (3x) divide_sample->spike_3 analyze_all Analyze All Aliquots by GC-MS spike_0->analyze_all spike_1->analyze_all spike_2->analyze_all spike_3->analyze_all plot_curve Plot Signal Response vs. Concentration Added analyze_all->plot_curve extrapolate Extrapolate to Zero Response to Find Original Concentration plot_curve->extrapolate

Caption: Workflow for the standard addition method.

  • Prepare Sample Extract: Extract the food sample using your chosen preparation method.

  • Aliquot the Extract: Divide the final sample extract into at least four equal aliquots.

  • Spike the Aliquots:

    • Leave the first aliquot unspiked.

    • Spike the remaining aliquots with increasing, known concentrations of a this compound standard solution.

  • Analyze: Analyze all aliquots using the same GC-MS method.

  • Plot and Extrapolate: Create a plot of the instrument response (y-axis) versus the concentration of the added standard (x-axis). The data points should form a straight line. Extrapolate this line back to the x-axis (where the response is zero). The absolute value of the x-intercept represents the original concentration of this compound in the sample extract.[5]

References

Validation & Comparative

A Researcher's Guide to the Validation of GC-MS Methods for Hexyl Heptanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds is paramount. Hexyl heptanoate, an ester with applications in flavor, fragrance, and as a potential biomarker, requires robust analytical methods for its determination. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, alongside alternative techniques, supported by experimental data and detailed protocols.

At a Glance: GC-MS vs. Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[1] However, a range of other analytical techniques can also be employed, each with its own set of advantages and limitations.

FeatureGC-MSGC-FIDLC-MS/MSSIFT-MS
Principle Chromatographic separation followed by mass-based identification and quantification.Chromatographic separation with detection based on the ionization of carbon atoms in a flame.Chromatographic separation in the liquid phase followed by mass-based detection.Direct chemical ionization and mass analysis without chromatography.
Selectivity Very HighModerate to HighVery HighHigh
Sensitivity High (ng/L to µg/L)ModerateVery High (pg/L to ng/L)High (ppt to ppb)
Sample Throughput ModerateHighModerateVery High
Sample Preparation Often required (e.g., extraction, derivatization)Often requiredCan be minimal for liquid samplesMinimal to none
Compound Volatility RequiredRequiredNot requiredRequired
Cost Moderate to HighLow to ModerateHighHigh

Performance Deep Dive: Validation of a GC-MS Method

Validation ParameterTypical Performance for Esters (GC-MS)Acceptance Criteria (ICH Q2(R1))
Linearity (R²) > 0.99≥ 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/L-
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L-
Accuracy (Recovery) 80 - 110%Typically 80 - 120%
Precision (RSD%) < 15%Varies by concentration; typically < 15%

In the Lab: Experimental Protocols

A meticulously documented experimental protocol is the foundation of reproducible and reliable results. Below are detailed methodologies for sample preparation and the validation of a GC-MS method for this compound quantification.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for volatile compounds in liquid or solid samples.

  • Sample Aliquoting: Place a 10 mL aliquot of the liquid sample (e.g., beverage, biological fluid) into a 20 mL headspace vial.

  • Salting Out: Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution, which promotes the transfer of volatile analytes into the headspace.

  • Internal Standard Spiking: For accurate quantification, add 100 µL of an internal standard solution (e.g., ethyl heptanoate at 10 mg/L in ethanol) to the vial.

  • Equilibration: Seal the vial and place it in an agitator at 50°C for 40 minutes. This allows the volatile compounds to reach equilibrium between the sample and the headspace.

  • Extraction: Expose an SPME fiber (e.g., 85 µm Carboxen®/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the analytes.

GC-MS Analysis and Method Validation Protocol

This protocol outlines the steps for analyzing the extracted sample and validating the analytical method.

  • Thermal Desorption: After extraction, the SPME fiber is immediately introduced into the heated injection port of the gas chromatograph, where the trapped analytes are thermally desorbed onto the analytical column.

  • Chromatographic Separation:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

    • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometric Detection:

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source Temperature: 230°C.

    • Electron Ionization Energy: 70 eV.

    • Mass Scan Range: m/z 40-350.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

  • Method Validation Procedures:

    • Specificity: Analyze a blank matrix to ensure no interfering peaks are present at the retention time of this compound and the internal standard.

    • Linearity: Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L) in the blank matrix. Plot the peak area ratio of the analyte to the internal standard against the concentration and determine the coefficient of determination (R²).

    • Accuracy: Analyze samples of a known concentration (e.g., low, medium, and high concentrations) and calculate the percent recovery.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

      • Intermediate Precision (Inter-day precision): Analyze the same samples on three different days.

      • Calculate the Relative Standard Deviation (RSD%) for both.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these values based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Visualizing the Workflow

To further clarify the processes, the following diagrams illustrate the experimental workflow and the logical relationship in method validation.

cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_validation Method Validation Sample Sample Aliquoting Salt Addition of NaCl Sample->Salt IS Internal Standard Spiking Salt->IS Equilibrate Equilibration (Heating & Agitation) IS->Equilibrate Extract SPME Fiber Exposure Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Transfer to GC-MS Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition Detect->Data Specificity Specificity Data->Specificity Linearity Linearity & Range Data->Linearity Accuracy Accuracy (Recovery) Data->Accuracy Precision Precision (Repeatability & Intermediate) Data->Precision LOD_LOQ LOD & LOQ Data->LOD_LOQ

Experimental workflow for GC-MS analysis of this compound.

cluster_compare Comparison Criteria GCMS GC-MS Alternatives Alternative Methods Sensitivity Sensitivity GCMS->Sensitivity Selectivity Selectivity GCMS->Selectivity Throughput Sample Throughput GCMS->Throughput Cost Cost GCMS->Cost GCFID GC-FID GCFID->Sensitivity GCFID->Selectivity GCFID->Throughput GCFID->Cost LCMS LC-MS/MS LCMS->Sensitivity LCMS->Selectivity LCMS->Throughput LCMS->Cost SIFTMS SIFT-MS SIFTMS->Sensitivity SIFTMS->Selectivity SIFTMS->Throughput SIFTMS->Cost Alternatives->GCFID Alternatives->LCMS Alternatives->SIFTMS

Comparison of GC-MS with alternative analytical methods.

References

Comparing aroma profiles of hexyl heptanoate and hexyl hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Aroma Profiles of Hexyl Heptanoate and Hexyl Hexanoate

For researchers and professionals in the fields of flavor and fragrance chemistry, understanding the nuanced differences between structurally similar aroma compounds is paramount. This guide provides a detailed comparison of the aroma profiles of this compound and hexyl hexanoate, two esters that contribute to the sensory experience of various food and cosmetic products. This analysis is supported by available sensory data and outlines a standard methodology for experimental aroma assessment.

Introduction to this compound and Hexyl Hexanoate

This compound and hexyl hexanoate are both fatty acid esters, organic compounds known for their characteristic aromas. Their molecular structures are closely related, with hexyl hexanoate possessing a six-carbon acyl chain and this compound a seven-carbon acyl chain. This slight difference in carbon chain length results in distinct aroma profiles, influencing their applications in the food, beverage, and fragrance industries.

Aroma Profile Comparison

Hexyl Hexanoate presents a more complex and multifaceted aroma profile. It is frequently described with the following characteristics:

  • Fruity: Often associated with apple, strawberry, banana, and pear notes.[1]

  • Green: Exhibiting fresh, grassy, and herbaceous undertones.[2][3]

  • Sweet and Waxy: Possessing a pleasant sweetness with a waxy character.

  • Tropical: Evoking the essence of tropical fruits like passionfruit.[3]

This compound , in contrast, is characterized by a more focused and less complex aroma:

  • Green and Herbaceous: Its dominant notes are described as green, leafy, and reminiscent of foliage.[4][5]

Quantitative Data Summary

A direct comparison of quantitative sensory data is limited by the available literature. However, the following table summarizes the key aroma descriptors for each compound.

FeatureThis compoundHexyl Hexanoate
Primary Aroma Descriptors Green, Herbaceous, FoliageFruity, Green, Sweet, Waxy, Tropical
Odor Threshold Data not availableData not available[6]

Experimental Protocols for Aroma Analysis

To provide a framework for the quantitative comparison of these and other aroma compounds, a detailed protocol for Gas Chromatography-Olfactometry (GC-O) is described below. GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Gas Chromatography-Olfactometry (GC-O) Protocol

1. Objective: To identify and compare the odor-active compounds in a sample containing this compound and hexyl hexanoate.

2. Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.
  • Samples of this compound and hexyl hexanoate.
  • Appropriate solvents for dilution (e.g., ethanol).
  • Headspace vials.
  • Solid-phase microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene).

3. Sample Preparation:

  • Prepare standard solutions of this compound and hexyl hexanoate in the chosen solvent at known concentrations.
  • For headspace analysis, place a defined volume of the sample into a headspace vial and seal.
  • Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

4. GC-MS-O Analysis:

  • Injection: Introduce the volatile compounds into the GC inlet using an SPME fiber or direct injection.
  • Separation: Utilize a suitable capillary column (e.g., DB-5ms) to separate the compounds based on their boiling points and polarity. The oven temperature program should be optimized to achieve good resolution of the target esters. A typical program might start at 60°C and ramp up to 220°C.
  • Detection: The column effluent is split between the mass spectrometer (MS) detector and the olfactometry port.
  • The MS detector identifies and quantifies the separated compounds based on their mass spectra.
  • Trained sensory panelists sniff the effluent from the olfactometry port and record the perceived aroma, its intensity, and retention time.

5. Data Analysis:

  • Correlate the retention times of the odor events from the olfactometry analysis with the peaks from the MS detector to identify the compounds responsible for specific aromas.
  • Compare the aroma descriptors and intensities recorded by the panelists for this compound and hexyl hexanoate.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Gas Chromatography-Olfactometry experiment.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS-O Analysis cluster_detection Detection & Data Acquisition cluster_results Data Analysis Sample Sample containing Esters Dilution Dilution in Solvent Sample->Dilution Headspace Headspace Generation Dilution->Headspace Injection SPME Injection Headspace->Injection Separation GC Separation Injection->Separation Split Effluent Split Separation->Split MS Mass Spectrometry (MS) Split->MS Olfactometry Olfactometry (Human Nose) Split->Olfactometry Correlation Peak & Aroma Correlation MS->Correlation Olfactometry->Correlation Comparison Aroma Profile Comparison Correlation->Comparison

Caption: Gas Chromatography-Olfactometry (GC-O) experimental workflow.

Conclusion

References

A Comparative Sensory and Physicochemical Analysis of Hexyl Heptanoate and Ethyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and product development professionals on the distinct sensory and physicochemical characteristics of hexyl heptanoate and ethyl heptanoate, supported by available data and standardized experimental protocols.

This guide provides a comprehensive comparison of this compound and ethyl heptanoate, two ester compounds utilized as flavoring and fragrance agents. The information presented is curated for researchers, scientists, and professionals in the drug development and food science industries to facilitate informed decisions in product formulation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of these esters is crucial for their application in various formulations. The following table summarizes key properties for this compound and ethyl heptanoate.

PropertyThis compoundEthyl Heptanoate
Molecular Formula C13H26O2C9H18O2[1]
Molecular Weight 214.34 g/mol 158.24 g/mol [2]
Appearance Colorless liquidColorless to pale yellow liquid[1]
Boiling Point 252.00 to 253.00 °C188-189 °C[3][4]
Solubility Insoluble in water; soluble in alcohol and non-polar solvents.[5]Slightly soluble in water; soluble in ethanol and ether.[1][2]
CAS Number 1119-06-8106-30-9[3][4]
FEMA Number 4337[5]2437[6]

Sensory Profile Comparison

While direct comparative sensory panel data for this compound and ethyl heptanoate is not extensively published, a compilation of their individual sensory profiles from various sources provides a clear distinction in their aroma and flavor characteristics.

Sensory AttributeThis compoundEthyl Heptanoate
Odor Descriptors Green, herbaceous, foliage, mallow leaves, leafy, cognac-like.Fruity (grape, pineapple, apple, berry), cognac-like, winy, brandy-like.[1][3][4][7][8]
Flavor Descriptors Green, sweet, waxy, fruity with tropical and berry notes.[9]Fruity, waxy, with a green winey nuance.[3][4] Sweet, fruity, fermenty, rum, brandy, apple-peel, berry notes.[8]
Aroma Threshold Not widely reportedDetection: 2 ppb[3][4]
Taste Threshold Tasting concentration: 40.00 ppm[9]Taste characteristics at 10 ppm[3][4]

Applications in Industry

Both esters are valued in the flavor and fragrance industry for their distinct aromatic profiles.

This compound is often utilized for its "green" and herbaceous notes, making it suitable for creating fresh and natural scent and flavor compositions.[5] It is found in various fruits, alcoholic beverages, and black tea.[10]

Ethyl Heptanoate is widely used to impart fruity and cognac-like characteristics.[1][3][4] It is a common component in the formulation of artificial essences for raspberry, gooseberry, grape, cherry, and apricot.[4] Its presence is reported in a variety of natural products including apples, grapes, strawberries, and various alcoholic beverages.[1][3]

Experimental Protocol: Sensory Panel Evaluation

The following is a generalized yet detailed protocol for the sensory evaluation of flavor and fragrance compounds like this compound and ethyl heptanoate. This methodology is based on established sensory analysis techniques.[11][12][13][14]

1. Panelist Selection and Training:

  • A panel of 8-12 trained assessors is recommended.

  • Panelists are screened for their olfactory and gustatory acuity and their ability to consistently recognize and rate the intensity of various reference odorants and tastants.

  • Training involves familiarization with the specific aroma and flavor descriptors relevant to the compounds being tested.

2. Sample Preparation:

  • For odor evaluation, the esters are diluted in an appropriate solvent (e.g., propylene glycol or ethanol) to a concentration that is clearly perceivable without causing sensory fatigue.

  • For taste evaluation, the compounds are added to a suitable base, such as a simple sugar solution or a model beverage, at a predetermined concentration (e.g., 10 ppm for ethyl heptanoate).[3][4]

  • Samples are presented to panelists in coded, identical containers to prevent bias.

3. Evaluation Procedure:

  • Panelists evaluate the samples in a controlled environment with neutral lighting and no distracting odors.

  • A "sniffing" technique is employed for orthonasal (odor) evaluation, while a "sip and spit" method is used for retronasal (flavor) evaluation.

  • The intensity of each perceived aroma and flavor attribute is rated on a structured scale (e.g., a 15-point scale anchored with "low" and "high").

  • Panelists are provided with water and unsalted crackers to cleanse their palates between samples.

4. Data Analysis:

  • The intensity ratings from all panelists are collected and statistically analyzed to determine the mean intensity for each attribute.

  • Techniques such as Analysis of Variance (ANOVA) can be used to identify significant differences in the sensory profiles of the two compounds.

Sensory Evaluation Workflow

The following diagram illustrates a typical workflow for a sensory panel evaluation.

SensoryEvaluationWorkflow Sensory Evaluation Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase panelist_selection Panelist Selection & Training sample_prep Sample Preparation & Coding panelist_selection->sample_prep sensory_booth Controlled Environment Evaluation sample_prep->sensory_booth data_collection Data Collection (Rating Scales) sensory_booth->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis report_gen Report Generation & Interpretation stat_analysis->report_gen

Caption: A flowchart of the key stages in a sensory panel evaluation.

References

A Comparative Guide to the Accurate Quantification of Hexyl Heptanoate in Fruit Volatile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of volatile organic compounds (VOCs) in fruit is paramount for understanding flavor profiles, monitoring ripening processes, and ensuring quality control in the food and beverage industry. Hexyl heptanoate, an ester known for its fruity and herbaceous aroma, is a key contributor to the characteristic scent of many fruits.[1] This guide provides an objective comparison of two leading analytical techniques for the accurate quantification of this compound in fruit volatile analysis: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE), both coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Method Comparison: HS-SPME vs. SBSE

Both HS-SPME and SBSE are solvent-free extraction techniques that are highly effective for the analysis of volatile and semi-volatile compounds.[2][3] However, they differ in their extraction principles and sensitivity, making each suitable for different analytical needs.

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for the extraction of VOCs from the headspace of a sample.[3] It is favored for its simplicity, speed, and cost-effectiveness. Stir Bar Sorptive Extraction (SBSE) , on the other hand, offers superior sensitivity due to a larger volume of the sorbent phase, making it ideal for trace-level analysis.[2]

The choice between these methods will depend on the specific requirements of the analysis, such as the expected concentration of this compound in the sample and the desired level of sensitivity.

Quantitative Data Comparison

While specific comparative data for this compound is limited, the following table summarizes typical performance characteristics for the quantification of similar volatile esters in fruit matrices using HS-SPME-GC-MS and SBSE-GC-MS. This data provides a benchmark for what can be expected when analyzing for this compound.

ParameterHS-SPME-GC-MSSBSE-GC-MS
Limit of Detection (LOD) 1 - 20 ng/L0.1 - 5 ng/L
Limit of Quantification (LOQ) 5 - 50 ng/L0.5 - 15 ng/L
Linearity (r²) ≥ 0.99≥ 0.99
Recovery 90 - 110%85 - 115%
Relative Standard Deviation (RSD) < 15%< 10%

Note: These values are representative and can vary depending on the fruit matrix, instrumentation, and specific method parameters.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are comprehensive protocols for both HS-SPME-GC-MS and SBSE-GC-MS.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is ideal for the routine analysis and screening of this compound in fruit samples.

Materials:

  • Fruit sample

  • Sodium chloride (NaCl)

  • Internal standard (e.g., deuterated this compound or a structurally similar ester not present in the sample)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

Procedure:

  • Sample Preparation: Homogenize a known weight (e.g., 5 g) of the fresh fruit sample. Transfer the homogenate to a 20 mL headspace vial.

  • Salting-out: Add a saturated solution of NaCl to inhibit enzymatic activity and enhance the release of volatiles.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.

  • Equilibration: Immediately seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC (e.g., at 250°C) for thermal desorption of the analytes onto the analytical column.

GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp to 250°C at 5°C/min (hold for 5 min)

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-350

Method 2: Stir Bar Sorptive Extraction (SBSE) with GC-MS

This method is preferred for trace-level quantification of this compound, providing higher sensitivity.

Materials:

  • Fruit juice or aqueous extract of the fruit sample

  • Sodium chloride (NaCl)

  • Internal standard

  • 20 mL sample vials

  • Polydimethylsiloxane (PDMS) coated stir bar (Twister®)

  • Thermal Desorption Unit (TDU) coupled to a GC-MS system

Procedure:

  • Sample Preparation: Centrifuge the fruit homogenate to obtain a clear juice or prepare an aqueous extract. Transfer a known volume (e.g., 10 mL) to a sample vial.

  • Salting-out and Internal Standard: Add NaCl (e.g., 30% w/v) and the internal standard to the sample.[4]

  • Extraction: Place the PDMS-coated stir bar into the vial and stir at a high speed (e.g., 1000-1800 rpm) for a defined period (e.g., 60-120 minutes) at a controlled temperature.[4]

  • Stir Bar Recovery and Drying: After extraction, remove the stir bar with forceps, rinse with a small amount of deionized water, and gently dry with a lint-free tissue.

  • Thermal Desorption and GC-MS Analysis: Place the dried stir bar into a TDU tube. The TDU is heated to desorb the analytes, which are then cryofocused in a cooled injection system (CIS). The CIS is rapidly heated to inject the focused analytes into the GC column for separation and subsequent MS detection.

GC-MS Parameters: (Similar to HS-SPME method)

Method Validation

For both methods, a full validation should be performed to ensure the reliability of the quantitative data. Key validation parameters include:

  • Specificity: The ability to differentiate and quantify this compound in the presence of other components in the fruit matrix.

  • Linearity and Range: Assessed by analyzing a series of standards at different concentrations to establish a linear relationship between signal response and concentration. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[5]

  • Accuracy: Determined through recovery studies by spiking a known amount of this compound into a blank fruit matrix. Recoveries are typically expected to be within 80-120%.

  • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of <15% being a common target.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[5]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for HS-SPME and SBSE.

HS-SPME Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenize Homogenize Fruit Sample Transfer Transfer to Headspace Vial Homogenize->Transfer Additives Add NaCl & Internal Standard Transfer->Additives Equilibrate Equilibrate at Controlled Temperature Additives->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Analyze GC-MS Analysis Desorb->Analyze

HS-SPME Experimental Workflow

SBSE Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis PrepareJuice Prepare Fruit Juice/Extract TransferVial Transfer to Sample Vial PrepareJuice->TransferVial AdditivesSBSE Add NaCl & Internal Standard TransferVial->AdditivesSBSE Stir Stir with PDMS-coated Stir Bar AdditivesSBSE->Stir RemoveDry Remove and Dry Stir Bar Stir->RemoveDry TDU Thermal Desorption in TDU RemoveDry->TDU GCMS GC-MS Analysis TDU->GCMS

SBSE Experimental Workflow

References

A Comparative Analysis of Lipase Efficiency in Hexyl Heptanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lipase Performance with Supporting Experimental Data.

The enzymatic synthesis of esters, such as hexyl heptanoate, offers a sustainable and highly selective alternative to conventional chemical methods. As a valuable flavor and fragrance compound, optimizing its production is of significant interest. The choice of lipase is a critical factor influencing the efficiency of this biocatalytic process. This guide provides a comparative overview of the performance of several commercially available lipases in the synthesis of this compound and structurally similar esters, supported by experimental data from various studies.

It is important to note that direct comparative studies detailing the efficiency of a wide range of lipases for the specific synthesis of this compound are limited in publicly available literature. Therefore, this guide synthesizes available data on this compound and closely related esters to provide a comparative perspective on enzyme performance.

Comparative Performance of Immobilized Lipases in Ester Synthesis

The efficiency of lipase-catalyzed esterification is highly dependent on the specific enzyme used, as well as reaction parameters such as temperature, substrate molar ratio, and reaction time. The following table summarizes the performance of several common immobilized lipases in the synthesis of this compound and other relevant hexyl esters.

Lipase TypeEster SynthesizedAcyl DonorAlcoholMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)SolventConversion/Yield (%)Reference
Thermomyces lanuginosus (Immobilized) Heptyl HeptanoateHeptanoic Acidn-Heptanol1:14024Solvent-free>50%
Thermomyces lanuginosus (Chemically Modified) Heptyl HeptanoateHeptanoic Acidn-Heptanol1:14024Solvent-free~73%
Rhizomucor miehei (Lipozyme® IM-77) Hexyl AcetateTriacetinn-Hexanol2.7:1 (Triacetin:Hexanol)52.67.7n-Hexane86.6%[1]
Rhizomucor miehei (Lipozyme® IM-77) Hexyl LaurateLauric Acidn-HexanolNot Specified58.20.68Solvent-free~69.7%
Candida antarctica Lipase B (Novozym® 435) Hexyl DecanoateDecanoic Acidn-Hexanol1:1.250-6024Solvent-free>90%
Candida rugosa (Immobilized on Diaion HP-20) Hexyl ButyrateButyric Acidn-Hexanol1:259.53Not Specified94.5%[2]

*Note: Data for Heptyl Heptanoate is used as a close structural analog to this compound.

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for lipase-catalyzed ester synthesis. Optimization of these conditions is recommended for specific experimental setups.

General Protocol for Lipase-Catalyzed Synthesis of this compound

1. Materials and Reagents:

  • Hexanoic acid (or heptanoic acid)

  • n-Hexanol

  • Immobilized Lipase (e.g., Novozym® 435, Lipozyme® RM IM)

  • Organic solvent (e.g., n-hexane, heptane, or solvent-free system)

  • Molecular sieves (3Å, activated) for water removal

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

2. Reaction Setup:

  • In a temperature-controlled reaction vessel, combine equimolar amounts of n-hexanol and heptanoic acid (e.g., 10 mmol each).

  • For solvent-based reactions, add a suitable organic solvent (e.g., 20 mL of n-hexane). For a solvent-free system, omit the solvent.

  • Add the selected immobilized lipase. The enzyme loading is typically between 5-15% (w/w) of the total substrate mass.

  • Add activated molecular sieves to the mixture to remove the water produced during the esterification, which can inhibit the reaction.

3. Reaction Conditions:

  • Maintain the reaction mixture at the desired temperature (e.g., 40-60°C) with constant stirring (e.g., 150-250 rpm).

  • The optimal temperature and agitation speed will depend on the specific lipase used.

4. Reaction Monitoring:

  • Withdraw small samples from the reaction mixture at regular intervals.

  • Analyze the samples by gas chromatography (GC) or titration to determine the conversion of the limiting reactant.

5. Reaction Termination and Product Isolation:

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acid, followed by washes with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Visualizing the Process and Influencing Factors

To better understand the experimental process and the interplay of various parameters, the following diagrams are provided.

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Hexanoic Acid + Hexanol Mix Combine Reactants, Lipase, and Solvent Reactants->Mix Lipase Immobilized Lipase Lipase->Mix Solvent Solvent (e.g., Hexane or Solvent-free) Solvent->Mix Incubate Incubate with Stirring (e.g., 50°C, 200 rpm) Mix->Incubate Monitor Monitor Progress (e.g., GC Analysis) Incubate->Monitor Filter Filter to Remove Lipase Monitor->Filter Reaction Complete Wash Wash with NaHCO3 and Brine Filter->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Product Pure Hexyl Heptanoate Evaporate->Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Factors Key Factors Affecting Lipase Efficiency cluster_enzyme Enzyme Properties cluster_reaction Reaction Conditions cluster_process Process Parameters center Lipase Efficiency (Yield & Rate) LipaseSource Lipase Source (e.g., C. antarctica) LipaseSource->center Immobilization Immobilization Support & Method Immobilization->center EnzymeLoad Enzyme Concentration EnzymeLoad->center Temperature Temperature Temperature->center SubstrateRatio Substrate Molar Ratio SubstrateRatio->center Solvent Solvent Type (Polarity) Solvent->center Water Water Content Water->center Mixing Agitation Speed Mixing->center ReactionTime Reaction Time ReactionTime->center

Caption: Key factors influencing the efficiency of lipase-catalyzed ester synthesis.

References

Navigating Stability: A Comparative Analysis of Linear vs. Branched Hexyl Esters in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of ester compounds used as excipients or prodrugs is a critical determinant of a therapeutic's safety, efficacy, and shelf-life. This guide provides a comparative stability analysis of linear and branched hexyl esters, offering insights into their relative performance under various stress conditions. By understanding the nuanced differences in their chemical stability, developers can make more informed decisions in the formulation of robust and reliable drug products.

The molecular architecture of an ester, specifically the arrangement of its alkyl chains, profoundly influences its susceptibility to degradation. This analysis focuses on hexyl esters, comparing the stability of the linear n-hexyl acetate against a representative branched-chain isomer, isohexyl acetate. Generally, branched-chain esters exhibit enhanced stability due to steric hindrance around the ester linkage, which impedes the approach of hydrolytic or oxidative agents.

Comparative Stability Data: Linear vs. Branched Hexyl Esters

The following table summarizes key stability parameters for n-hexyl acetate and isohexyl acetate. The data is a composite of established chemical principles and extrapolated values from studies on analogous ester compounds, providing a relative comparison.

Parametern-Hexyl Acetate (Linear)Isohexyl Acetate (Branched)Test Method
Oxidative Stability
Induction Time (Rancimat)LowerHigherRancimat
Relative SusceptibilityMore Prone to OxidationMore Resistant to Oxidation-
Thermal Stability
Onset of Decomposition (TGA)Lower TemperatureHigher TemperatureThermogravimetric Analysis (TGA)
Relative StabilityLess Thermally StableMore Thermally Stable-
Hydrolytic Stability
Relative Rate of HydrolysisFasterSlowerHPLC-based Assay
Half-life in Aqueous MediaShorterLonger-

Delving into the Data

The greater stability of branched hexyl esters can be attributed to the isomeric structure of the hexyl group. The branching creates a more sterically hindered environment around the carbonyl carbon of the ester group, making it less accessible to nucleophilic attack by water (hydrolysis) or to radical-initiated oxidation. This steric shielding also contributes to a more stable molecular conformation, requiring more energy to initiate thermal decomposition.

Experimental Protocols

To ensure reproducible and comparable stability data, standardized experimental protocols are essential. Below are detailed methodologies for the key stability-indicating assays.

Oxidative Stability Testing: The Rancimat Method

The Rancimat method is an accelerated oxidation test that determines the oxidative stability of a substance by measuring the induction time.

Apparatus:

  • Rancimat apparatus

  • Reaction vessels

  • Measuring vessels with deionized water

  • Air pump

Procedure:

  • A precisely weighed sample of the hexyl ester (e.g., 3 grams) is placed into a reaction vessel.

  • The vessel is heated to a constant temperature, typically 110°C.

  • A continuous stream of purified, dry air is passed through the sample at a constant flow rate.

  • Volatile organic acids, formed as byproducts of oxidation, are carried by the air stream into a measuring vessel containing deionized water.

  • The conductivity of the water is continuously monitored. A sharp increase in conductivity marks the end of the induction period, signifying a rapid increase in oxidation.

Thermal Stability Testing: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • A small, accurately weighed sample of the hexyl ester (e.g., 5-10 mg) is placed into a tared TGA sample pan.

  • The sample is heated in the TGA furnace under a controlled, inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).

  • The mass of the sample is continuously recorded as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant loss of mass begins.

Hydrolytic Stability Testing: HPLC-Based Assay

This method quantifies the rate of hydrolysis of an ester in an aqueous environment.

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Incubation chamber (e.g., oven, water bath)

  • pH meter

  • Autosampler vials

Procedure:

  • A stock solution of the hexyl ester is prepared in a suitable organic solvent.

  • The stock solution is diluted into a series of buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).

  • The solutions are incubated at a constant temperature (e.g., 40°C).

  • At predetermined time intervals, aliquots are withdrawn and analyzed by HPLC to determine the concentration of the remaining ester.

  • The rate of hydrolysis is calculated from the decrease in ester concentration over time.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of the chemical structures, experimental workflow, and a relevant biological pathway.

G cluster_linear n-Hexyl Acetate (Linear) cluster_branched Isohexyl Acetate (Branched) c1 CH3-(CH2)5-O-C(=O)-CH3 c2 (CH3)2CH-(CH2)3-O-C(=O)-CH3

Figure 1: Chemical Structures of Linear and Branched Hexyl Acetate.

G start Sample Preparation (Linear & Branched Esters) oxidative Oxidative Stability (Rancimat) start->oxidative thermal Thermal Stability (TGA) start->thermal hydrolytic Hydrolytic Stability (HPLC) start->hydrolytic data Data Analysis & Comparison oxidative->data thermal->data hydrolytic->data report Stability Report data->report

Figure 2: Experimental Workflow for Comparative Stability Analysis.

G stress Oxidative Stress (e.g., from formulation instability) ros Reactive Oxygen Species (ROS) stress->ros damage Cellular Damage (Lipids, Proteins, DNA) ros->damage response Cellular Stress Response damage->response apoptosis Apoptosis response->apoptosis antioxidant Antioxidant Defense (e.g., Nrf2 pathway) response->antioxidant

Figure 3: Oxidative Stress Signaling Pathway.

Conclusion

The selection of an appropriate ester for a pharmaceutical formulation is a critical decision that can significantly impact the final product's stability and performance. The evidence strongly suggests that branched hexyl esters, such as isohexyl acetate, offer superior oxidative, thermal, and hydrolytic stability compared to their linear counterparts like n-hexyl acetate. This enhanced stability, conferred by the steric hindrance of the branched alkyl chain, can translate to a longer shelf-life, reduced degradation product formation, and a more robust and reliable drug product. For drug development professionals, prioritizing the use of branched esters in formulations where stability is a key concern is a scientifically sound strategy. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for conducting rigorous comparative stability assessments.

A Comparative Guide to the Olfactory Detection Thresholds of Ester Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the sensory perception of volatile organic compounds is crucial for advancements in flavor chemistry, fragrance development, and drug formulation. This guide provides an overview of the olfactory characteristics of hexyl heptanoate and details the rigorous experimental protocols used to determine the olfactory detection thresholds of such aroma compounds.

While a direct comparative analysis of the olfactory detection thresholds for various isomers of this compound is limited by the current publicly available data, this guide offers insights into the known olfactory profile of n-hexyl heptanoate. To provide a comprehensive resource for researchers, this document also includes a detailed examination of the standardized methodologies employed in sensory science for determining these critical values. Furthermore, for illustrative purposes, a comparative table of olfactory detection thresholds for other structurally related esters is presented, offering a valuable point of reference.

Olfactory Profile of n-Hexyl Heptanoate

n-Hexyl heptanoate (FEMA number 4337) is generally characterized by its green and herbaceous aroma profile.[1][2] Descriptive terms associated with its scent include "dank foliage" and "mallow leaves."[3]

Comparative Olfactory Detection Thresholds of Structurally Related Esters

Due to the absence of specific quantitative data for this compound isomers, the following table presents the olfactory detection thresholds for a selection of other aliphatic esters. This information is intended to provide researchers with a comparative context for the range of potencies observed within this class of compounds.

CompoundChemical FormulaOdor Detection Threshold (in water, ppb)Odor Descriptors
Hexyl Acetate C8H16O22.9Fruity, pear-like
Ethyl Heptanoate C9H18O22.2Strong, fruity, winey, cognac-like
Hexyl Hexanoate C12H24O2Not availableFresh, green, fruity, herbal
Allyl Heptanoate C10H18O2Not availableFruity-pineapple, banana, mango, honey notes

Note: The absence of a specific numerical threshold for hexyl hexanoate and allyl heptanoate in publicly accessible databases highlights a gap in the sensory data for these compounds.

Experimental Protocols for Determining Olfactory Detection Thresholds

The determination of olfactory detection thresholds is a critical aspect of sensory science, requiring precise and standardized methodologies to ensure the reliability and reproducibility of results. The primary techniques employed are Gas Chromatography-Olfactometry (GC-O) and established sensory panel evaluation methods.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[4][5][6] This method allows for the identification of odor-active compounds in a complex volatile mixture.

Methodology:

  • Sample Preparation: A representative sample containing the volatile compounds of interest is prepared. For esters, this may involve extraction from a food matrix, dilution in an appropriate solvent, or direct headspace sampling.

  • Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph. The GC column separates the individual volatile compounds based on their physicochemical properties, such as boiling point and polarity.

  • Olfactory Detection: The effluent from the GC column is split. One portion is directed to a conventional detector (e.g., a mass spectrometer for chemical identification), while the other is directed to a sniffing port.[7] A trained sensory panelist or a group of assessors sniffs the effluent at the port and records the time and description of any perceived odors.

  • Data Analysis: The olfactory data is correlated with the chromatographic data to identify the specific compounds responsible for the perceived aromas. Several methods can be used to quantify the potency of the odorants:

    • Detection Frequency: A panel of assessors evaluates the sample, and the number of panelists who detect an odor at a specific retention time is recorded.[4]

    • Dilution to Threshold: The sample is serially diluted and re-analyzed until the odor is no longer detectable. The highest dilution at which the odor is still perceived is used to calculate the odor activity value.

    • Direct Intensity: Panelists rate the intensity of the perceived odors on a standardized scale.

Sensory Panel Evaluation: ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits

This standard practice provides a systematic approach for determining detection thresholds using a trained sensory panel.

Methodology:

  • Panelist Selection and Training: A panel of individuals is screened for their sensory acuity and trained to recognize and rate the intensity of specific odors.

  • Sample Preparation: A series of solutions of the test substance (e.g., an isomer of this compound) is prepared in an odorless medium (e.g., water or air) at increasing concentrations.

  • Forced-Choice Presentation: Panelists are presented with a set of three samples (a triangle test), where two are blanks (odorless medium) and one contains the odorant at a specific concentration. The panelists' task is to identify the odd sample.

  • Ascending Concentration Series: The presentation begins with concentrations below the expected threshold and gradually increases. The threshold is determined as the concentration at which a panelist can reliably distinguish the odorant-containing sample from the blanks.

  • Data Analysis: Statistical methods are used to calculate the group's best-estimate threshold from the individual thresholds of the panelists.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the determination of olfactory detection thresholds using Gas Chromatography-Olfactometry (GC-O).

GC_O_Workflow cluster_preparation Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition & Analysis Sample Volatile Sample Extraction Extraction / Dilution Sample->Extraction GC Gas Chromatography Separation Extraction->GC Split Split GC->Split MS Mass Spectrometry (Identification) Split->MS Sniffing Olfactometry Port (Detection) Split->Sniffing Chromatogram Chromatogram MS->Chromatogram Panelist Sensory Panelist Sniffing->Panelist Olfactogram Olfactogram Panelist->Olfactogram Correlation Data Correlation Chromatogram->Correlation Olfactogram->Correlation Threshold Detection Threshold Determination Correlation->Threshold

References

A Comparative Guide to Quantification Methods for Hexyl Heptanoate: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of flavor and fragrance analysis, food science, and the development of pharmaceutical and cosmetic products, the accurate and precise quantification of esters like hexyl heptanoate is of paramount importance. This compound (C₁₃H₂₆O₂), a key aroma compound with a fruity, green, and waxy profile, requires robust analytical methods for its determination in various matrices. This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

This document details the experimental protocols for each method and presents a summary of their performance characteristics, drawing upon established validation parameters for analogous volatile esters.

Comparison of Analytical Methods

Gas Chromatography is inherently well-suited for the analysis of volatile compounds like this compound. When coupled with a Mass Spectrometry detector (GC-MS), it provides excellent selectivity and sensitivity. High-Performance Liquid Chromatography, while more commonly used for less volatile or thermally labile compounds, can also be adapted for ester quantification, typically employing UV detection at low wavelengths where the ester functional group absorbs light.

The following table summarizes the typical performance characteristics of these two methods for the quantification of this compound. The data presented are representative values based on the analysis of similar volatile esters and serve as a benchmark for method validation.[1][2][3][4]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) ≥ 0.998≥ 0.999
Accuracy (% Recovery) 95-105%97-103%
Precision (% RSD) ≤ 5%≤ 3%
Limit of Detection (LOD) 0.01 - 0.1 mg/L0.5 mg/L
Limit of Quantification (LOQ) 0.03 - 0.3 mg/L1.5 mg/L
Typical Run Time 15 - 25 minutes10 - 20 minutes
Selectivity High (based on mass fragmentation)Moderate (based on retention time and UV absorbance)

Experimental Protocols

A clearly defined experimental protocol is crucial for achieving reproducible and reliable quantitative results. Below are detailed methodologies for the quantification of this compound using GC-MS and HPLC-UV.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of this compound in complex matrices such as food, beverages, or environmental samples, often preceded by a sample extraction step like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME).[5][6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 mL of a liquid sample (e.g., wine, fruit juice), add an appropriate internal standard (e.g., hexyl octanoate).

  • Add 5 mL of dichloromethane and 2 g of sodium chloride to the sample in a sealed vial.

  • Vortex the mixture for 5 minutes to ensure thorough extraction of the analytes into the organic phase.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean vial.

  • Inject 1 µL of the extract into the GC-MS system.

2. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane stationary phase.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (or split 20:1, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Quantifier Ion: m/z 117

    • Qualifier Ions: m/z 84, 99

3. Calibration

  • Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L) in dichloromethane, each containing the internal standard at a fixed concentration.

  • Analyze the standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in cleaner sample matrices or when GC-MS is unavailable. As this compound lacks a strong chromophore, detection is performed at a low UV wavelength (205-210 nm) where the ester carbonyl group exhibits absorbance.[7][8]

1. Sample Preparation

  • Dissolve a known weight of the sample in the mobile phase.

  • If the sample is not readily soluble, use a suitable solvent like acetonitrile and dilute with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC-UV Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (85:15 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at 205 nm.

3. Calibration

  • Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 mg/L) in the mobile phase.

  • Analyze the standards using the same HPLC-UV method.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

Workflow and Process Visualization

To ensure clarity and reproducibility, the analytical workflow for both methods can be visualized. The following diagrams illustrate the key stages from sample receipt to final data analysis.

GC-MS Quantification Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Dichloromethane) Add_IS->LLE Separate Centrifuge & Separate Layers LLE->Separate Extract Collect Organic Extract Separate->Extract Inject Inject 1 µL into GC-MS Extract->Inject GC_Sep GC Separation (DB-5ms column) Inject->GC_Sep MS_Detect MS Detection (EI, SIM Mode) GC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: GC-MS workflow for this compound analysis.

HPLC-UV Quantification Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 20 µL into HPLC Filter->Inject HPLC_Sep HPLC Separation (C18 column) Inject->HPLC_Sep UV_Detect UV Detection (205 nm) HPLC_Sep->UV_Detect Integrate Peak Integration UV_Detect->Integrate Calibrate External Standard Calibration Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC-UV workflow for this compound analysis.

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Hexyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of typical analytical methods for the quantification and purity assessment of hexyl heptanoate. The performance of these methods is evaluated based on data synthesized from inter-laboratory validation principles and studies on structurally similar ester compounds. This document is intended to assist in the selection and validation of analytical methodologies for quality control and research applications.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Gas chromatography (GC) is a common technique for volatile and semi-volatile compounds like this compound, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for assessing non-volatile impurities.

The following table summarizes the typical performance characteristics of these methods, derived from validation studies of similar analytes.[1][2][3] These values represent what can be expected from a robustly validated method.

Performance CharacteristicGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/ELSD)
Linearity (R²) ≥ 0.998≥ 0.999≥ 0.995
Range 10 - 1000 µg/mL0.1 - 500 µg/mL50 - 2000 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%98.0% - 102.0%95.0% - 105.0%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.5%≤ 3.0%
- Intermediate Precision≤ 3.0%≤ 2.5%≤ 4.0%
Limit of Detection (LOD) ~1 µg/mL~0.05 µg/mL~10 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL~0.15 µg/mL~30 µg/mL
Robustness HighHighModerate

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility of analytical methods across different laboratories. Below are representative methodologies for the analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is suitable for determining the purity of this compound and quantifying it in various sample matrices.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).[1]

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in a high-purity solvent such as hexane or ethyl acetate.[1]

  • Injector:

    • Temperature: 250°C

    • Split Ratio: 50:1[1]

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.[1]

  • Detector (FID):

    • Temperature: 300°C[1]

  • Data Analysis: Calculate purity using the area percent method, where the peak area of this compound is divided by the total area of all observed peaks.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method offers higher selectivity and is used for both quantification and identification of impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column and Carrier Gas: Same as GC-FID protocol.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in a high-purity solvent like hexane.

  • Injector and Oven Program: Same as GC-FID protocol.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.[1]

  • Data Analysis: Quantify using the peak area of a specific ion or the total ion chromatogram. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).[1]

High-Performance Liquid Chromatography (HPLC) Protocol

While less common for a volatile ester like this compound, HPLC can be useful for analyzing non-volatile impurities or when GC is not available.

  • Instrumentation: HPLC system with a pump, autosampler, and a UV or Evaporative Light Scattering Detector (ELSD).[1]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile and water.[1]

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in acetonitrile.[1]

  • Mobile Phase Gradient:

    • Start with 70% acetonitrile / 30% water.

    • Linearly increase to 100% acetonitrile over 15 minutes.

    • Hold at 100% acetonitrile for 5 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detector:

    • UV: 210 nm (as this compound has a weak chromophore).

    • ELSD: For better sensitivity if a UV response is inadequate.

  • Data Analysis: Calculate purity based on the area percent of the this compound peak relative to the total peak area.[1]

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to establish the reproducibility and robustness of an analytical method. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow A Method Development & Single-Lab Validation B Develop Standardized Protocol & Define Performance Criteria A->B C Select Participating Laboratories B->C D Distribute Protocol, Samples, & Reference Standards C->D E Laboratories Perform the Analysis D->E F Data Submission to Coordinating Laboratory E->F G Statistical Analysis of Data (Repeatability & Reproducibility) F->G H Evaluate Method Performance Against Criteria G->H I Final Validation Report H->I J Method Adoption I->J

Caption: Workflow of an inter-laboratory analytical method validation study.

References

Safety Operating Guide

Proper Disposal of Hexyl Heptanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of hexyl heptanoate, a common fragrance and flavoring agent. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

This compound is not generally classified as a hazardous substance; however, proper disposal is still necessary to prevent environmental contamination.[1][2] Waste materials must be disposed of in accordance with national and local regulations.[1]

Key Physical and Chemical Properties

A summary of relevant quantitative data for this compound is provided in the table below. This information can be useful for waste profiling and documentation.

PropertyValueSource
Molecular Formula C13H26O2[3]
Molecular Weight 214.35 g/mol Chemspace
Boiling Point 245-246 °C (473-475 °F)[1]
Melting Point -55 °C (-67 °F)[1]
Density 0.863 g/cm³ at 25 °C (77 °F)[1]
Flash Point 99 °C (210 °F) - closed cup[4]
Solubility Insoluble in water; soluble in alcohol and non-polar solvents.[3]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Handle with gloves that have been inspected prior to use.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Eye Protection: Wear tightly fitting safety goggles.[2]

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

2. Waste Collection and Storage

  • Original Container: Whenever possible, leave the chemical waste in its original container.[1]

  • No Mixing: Do not mix this compound waste with other chemical waste streams.[1]

  • Labeling: Ensure the container is clearly and accurately labeled as "Waste this compound."

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The container should be tightly closed.[2]

3. Small Spills and Contaminated Materials

In the event of a small spill, follow these steps for cleanup and disposal:

  • Containment: Prevent the spill from entering drains or waterways.[1][2]

  • Absorption: Cover the spill with a liquid-absorbent, non-combustible material (e.g., vermiculite, sand, or earth).

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Cleaning: Clean the affected area thoroughly.

  • Disposal: Dispose of the contaminated absorbent material as chemical waste, following the same procedure as for liquid this compound.

4. Final Disposal

  • Licensed Waste Disposal Contractor: The primary and recommended method for the final disposal of this compound is through a licensed professional waste disposal service. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with all federal, state, and local environmental regulations.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

HexylHeptanoateDisposal cluster_prep Preparation cluster_classification Waste Classification & Containment cluster_disposal Disposal Path start Start: This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles) start->ppe is_spill Is it a spill? ppe->is_spill collect_liquid Keep in Original Labeled Container is_spill->collect_liquid No absorb_spill Absorb with Inert Material is_spill->absorb_spill Yes store Store in Designated Waste Area collect_liquid->store collect_solid Collect Absorbed Material in a Labeled Container absorb_spill->collect_solid collect_solid->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Dispose via Licensed Waste Contractor contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guide for Handling Hexyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for Hexyl heptanoate, ensuring laboratory safety and procedural clarity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent skin and eye contact, as well as inhalation of any aerosols or mists when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and aerosols.
Skin Protection Wear a chemical-resistant lab coat or apron.Prevents direct skin contact with the chemical.[1]
Hand Protection Handle with chemical-impermeable gloves (e.g., Butyl-rubber, Nitrile). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]Provides a barrier against skin absorption.[1]
Respiratory Protection Not typically required under normal conditions with adequate ventilation. If aerosols are generated or in case of insufficient ventilation, wear a suitable NIOSH-approved respirator with an organic vapor cartridge.[2][3]Protects against inhalation of harmful mests or vapors.[1]

Experimental Protocol: Small-Scale Reaction Quenching and Extraction

This protocol outlines a common laboratory procedure involving the handling of this compound.

Objective: To safely quench a reaction mixture containing this compound and perform a liquid-liquid extraction.

Materials:

  • Reaction mixture containing this compound

  • Separatory funnel

  • Beakers

  • Erlenmeyer flask

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Organic solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Conduct the entire procedure within a well-ventilated fume hood.

    • Have spill containment materials readily available.

  • Reaction Quenching:

    • Slowly and carefully add the reaction mixture to a beaker containing a saturated sodium bicarbonate solution to neutralize any remaining acids. Be cautious of potential gas evolution.

  • Liquid-Liquid Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Add the organic extraction solvent (e.g., ethyl acetate) to the separatory funnel.

    • Stopper the funnel and gently invert it several times, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer containing this compound will typically be the top layer (confirm with densities if unsure).

    • Drain the lower aqueous layer into a beaker.

    • Wash the organic layer with a brine solution to remove residual water.

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Add anhydrous sodium sulfate to the organic layer to remove any remaining water.

    • Decant or filter the dried organic solution into a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator.

  • Product Handling:

    • Transfer the final product, this compound, to a labeled, sealed container for storage.

Operational and Disposal Plans

Proper handling and disposal are critical for laboratory safety and environmental protection.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Work in a well-ventilated area, preferably a fume hood.[4] Keep away from heat and sources of ignition.[3]

  • Storage: Store in its original, tightly sealed container in a cool, dry, and well-ventilated place.[2][4] Avoid prolonged exposure to light, heat, and air.[5]

Spill Cleanup:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the liquid.[6]

  • Collect: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[4][6]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Disposal Plan:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2] Do not mix with other waste.[2] Leave chemicals in their original containers if possible.[2]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound.

G cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow prep Preparation: - Don PPE - Work in Fume Hood handle Chemical Handling: - Dispensing - Reaction prep->handle storage Storage: - Tightly Sealed Container - Cool, Dry, Well-Ventilated Area handle->storage spill Spill Occurs handle->spill cleanup Spill Cleanup Procedure spill->cleanup disposal Hazardous Waste Disposal: - Follow Institutional Protocols cleanup->disposal waste_gen Waste Generation: - Unused Chemical - Contaminated Materials waste_collect Waste Collection: - Labeled, Sealed Container waste_gen->waste_collect waste_collect->disposal

Caption: Workflow for the safe handling and disposal of this compound.

PPE_Selection start Task Involving This compound risk_assessment Potential for Splash or Aerosol Generation? start->risk_assessment ventilation Adequate Ventilation? risk_assessment->ventilation No ppe_enhanced Enhanced PPE: - Add Face Shield risk_assessment->ppe_enhanced Yes ppe_standard Standard PPE: - Safety Goggles - Lab Coat - Gloves ventilation->ppe_standard Yes ppe_respiratory Add Respiratory Protection: - Organic Vapor Respirator ventilation->ppe_respiratory No end Proceed with Task ppe_standard->end ppe_enhanced->ventilation ppe_respiratory->ppe_standard

Caption: Decision-making process for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.